2-Amino-3-(3-oxanyl)-1-propanol: Physical, Chemical Properties, and Applications in CFTR Modulator Synthesis
Executive Summary The compound 2-Amino-3-(3-oxanyl)-1-propanol (IUPAC: 2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol) is an advanced, chiral amino alcohol building block[1]. Characterized by its propanol backbone, a pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Amino-3-(3-oxanyl)-1-propanol (IUPAC: 2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol) is an advanced, chiral amino alcohol building block[1]. Characterized by its propanol backbone, a primary amine, and a cyclic ether (3-oxanyl/tetrahydropyran) moiety, it has emerged as a critical intermediate in modern drug discovery[1]. Most notably, it is utilized in the synthesis of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. This whitepaper provides an in-depth technical analysis of its physical properties, chemical reactivity, and field-proven protocols for its integration into complex pharmaceutical active ingredients (APIs).
Structural Profiling and Quantitative Properties
The utility of 2-Amino-3-(3-oxanyl)-1-propanol stems from its dense functionalization:
Primary Hydroxyl Group: Acts as a highly reactive nucleophile for O-alkylation and O-arylation.
Primary Amine: Introduces a chiral center (typically utilized as the (2S) or (2R) enantiomer) and serves as a handle for downstream amide bond formation[3].
3-Oxanyl (Tetrahydropyran-3-yl) Ring: Imparts specific steric bulk and lipophilicity, which are crucial for optimal binding kinetics within the hydrophobic pockets of transmembrane proteins[1].
To facilitate formulation and synthetic planning, the quantitative physical and chemical data are summarized below.
Cystic Fibrosis is driven by mutations in the CFTR gene, leading to misfolded or inactive chloride channels. Modulators synthesized using 2-Amino-3-(3-oxanyl)-1-propanol act by directly binding to the transmembrane domain of the CFTR protein, inducing a conformational change that restores chloride and water transport across the epithelium[2].
Logical relationship of CFTR modulation via oxanyl-derived compounds.
Mechanistic Insights: Chemoselectivity and Acid-Base Dynamics
In the synthesis of CFTR modulators, 2-Amino-3-(3-oxanyl)-1-propanol is often subjected to Nucleophilic Aromatic Substitution (SNAr) with complex electrophiles, such as 4-chloropyrimidine derivatives[2]. Achieving high chemoselectivity (O-arylation over N-arylation) requires precise control of acid-base dynamics.
The Causality of Reagent Selection:
When reacting the amino alcohol hydrochloride salt with an electrophile like 3-[[4-chloro-6-(2,6-dimethylphenyl)pyrimidin-2-yl]sulfamoyl]benzoic acid, researchers utilize a massive excess (approx. 6 equivalents) of Sodium tert-butoxide (NaOtBu) in Tetrahydrofuran (THF)[2].
Why 6 equivalents? The electrophile and the nucleophile collectively possess multiple acidic protons:
The carboxylic acid of the benzoic acid moiety (pKa ~4).
The sulfonamide proton (pKa ~5-6).
The HCl salt of the amino alcohol (requires 1 eq for neutralization).
The primary alcohol (pKa ~16, requires 1 eq for deprotonation).
Using 6 equivalents of NaOtBu ensures that all acidic sites are completely deprotonated. The resulting sodium alkoxide is a "hard," highly reactive nucleophile. Because THF is a polar aprotic solvent, it poorly solvates the alkoxide anion, maximizing its nucleophilicity. Consequently, the alkoxide rapidly outcompetes the neutral (or anionic) amine for the SNAr attack on the 4-chloropyrimidine, yielding exclusive O-arylation[2].
Experimental Protocol: Chemoselective O-Arylation
The following self-validating protocol outlines the synthesis of a CFTR modulator intermediate via chemoselective O-arylation, adapting the stoichiometric principles discussed above.
Step-by-step experimental workflow for chemoselective O-arylation.
Step-by-Step Methodology
Phase 1: Alkoxide Generation
Substrate Preparation: Charge a dry, argon-purged reaction vessel with 2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol hydrochloride salt (2.5 g, 12.78 mmol) and anhydrous THF (65 mL)[2].
Base Addition: Portion-wise, add Sodium tert-butoxide (7.36 g, 76.58 mmol, ~6.0 eq) at room temperature. Note: The reaction is moderately exothermic during the neutralization of the HCl salt.
Maturation: Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation, then cool the reactor to 0 °C using an ice-water bath and stir for an additional 15 minutes[2].
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
4. Electrophile Addition: Slowly add the 4-chloropyrimidine derivative (e.g., 3-[[4-chloro-6-(2,6-dimethylphenyl)pyrimidin-2-yl]sulfamoyl]benzoic acid, 5.47 g, ~12.7 mmol) to the 0 °C alkoxide solution[2].
5. In-Process Control (IPC): Maintain the reaction at 0 °C to suppress N-arylation. After 1 hour, sample 50 µL of the reaction mixture, quench with 100 µL of 1M HCl, dilute with Acetonitrile, and analyze via LC-MS. The reaction is complete when the electrophile peak is consumed, and the product mass (m/z corresponding to the O-arylated adduct) is dominant.
Phase 3: Workup and Isolation
6. Quenching: Carefully quench the reaction by adding 1M aqueous HCl dropwise until the pH reaches ~4-5, neutralizing the excess NaOtBu and protonating the carboxylic acid/sulfonamide moieties.
7. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude O-arylated product.
Comprehensive NMR Spectral Analysis of 2-Amino-3-(3-oxanyl)-1-propanol: A Technical Guide for Structural Elucidation
Executive Summary The structural elucidation of complex chiral aliphatic molecules requires a rigorous, self-validating analytical approach. 2-Amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol (also known as 2-amino-3-(3-oxa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of complex chiral aliphatic molecules requires a rigorous, self-validating analytical approach. 2-Amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol (also known as 2-amino-3-(3-oxanyl)-1-propanol, CAS 942144-41-4) is a highly functionalized building block increasingly utilized in modern pharmacophores, including advanced modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) spectral features of this molecule, providing a robust framework for its unambiguous characterization using 1D and 2D NMR methodologies .
Molecular Topography & Conformational Causality
To accurately interpret the NMR spectra of 2-amino-3-(3-oxanyl)-1-propanol, we must first understand its three-dimensional topography. The molecule consists of two distinct spin systems that interact geometrically:
The Tetrahydropyran (Oxane) Ring: The oxane ring exists predominantly in a rigid chair conformation [[1]]([Link]). This conformation dictates the spatial relationships between adjacent protons. According to the Karplus equation, the dihedral angles in this chair conformation result in large axial-axial scalar couplings (
3Ja,a≈10−12
Hz) and significantly smaller axial-equatorial or equatorial-equatorial couplings (
3Ja,e≈2−5
Hz) . Furthermore, the magnetic anisotropy of the C–C single bonds in the ring shields the axial protons, shifting them upfield relative to their equatorial counterparts.
The Amino-Propanol Chain: The chain features a stereocenter at C2 (bearing the primary amine). Because of this chiral center, the methylene protons on the adjacent C1 (hydroxymethyl) and C3 (bridge) carbons are diastereotopic . They exist in different magnetic environments and will couple with each other, appearing as complex ABX spin systems rather than simple doublets or triplets.
1D NMR Spectral Assignments
The following tables summarize the predictive and empirically grounded
1
H and
13
C NMR assignments (in CDCl
3
at 298K). The focus here is on the assignment causality—the physical reasons why each nucleus resonates at its specific frequency.
Highly deshielded by ring oxygen AND the adjacent C3' branching (
α
-effect).
C6'
~68.2
CH
2
Deshielded by ring oxygen; appears upfield of C2' due to the lack of adjacent branching.
C1
~65.2
CH
2
Deshielded by the primary hydroxyl group (-OH).
C2
~53.4
CH
Deshielded by the primary amine group (-NH
2
).
C3
~39.1
CH
2
Aliphatic bridge; shifted slightly downfield by the
β
-effect of the amine.
C3'
~34.8
CH
Ring methine carbon;
β
to the ring oxygen.
C4'
~27.1
CH
2
Aliphatic ring carbon.
C5'
~25.4
CH
2
Aliphatic ring carbon; most shielded carbon in the system.
Self-Validating 2D NMR Workflows
To prevent assignment errors common in complex aliphatic systems, a self-validating 2D NMR workflow is mandatory [[2]]([Link]). Relying solely on 1D chemical shifts is insufficient due to the overlapping multiplets in the 1.20–1.60 ppm region.
Figure 1: Step-by-step NMR acquisition workflow for structural elucidation.
Standard Operating Procedure: High-Resolution Acquisition
Step 1: Sample Preparation
Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl
3
(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of particulate matter to maintain optimal magnetic field homogeneity (shimming).
Step 2: 1D Acquisition (
1
H and
13
C)
Acquire the
1
H spectrum (typically 16-32 scans) and the
13
C{1H} decoupled spectrum (typically 512-1024 scans depending on concentration). Phase and baseline correct the data, referencing TMS to 0.00 ppm.
Step 3: COSY (Correlation Spectroscopy)
Acquire a gradient-selected COSY spectrum to map through-bond homonuclear couplings (
3JHH
).
Validation Checkpoint: Trace the spin system from the C1 hydroxymethyl protons (
δ
~3.5)
→
C2 methine (
δ
~3.05)
→
C3 methylene (
δ
~1.3).
Step 4: HSQC (Heteronuclear Single Quantum Coherence)
Acquire a multiplicity-edited HSQC to map direct
1JCH
connections. This will separate the overlapping proton signals in the 1.20–1.60 ppm region by dispersing them across the much wider
13
C chemical shift axis.
Step 5: HMBC (Heteronuclear Multiple Bond Correlation)
Acquire an HMBC spectrum optimized for long-range couplings (
2JCH
and
3JCH
, typically optimized for 8 Hz).
Validation Checkpoint: This is the critical step to prove the linkage between the propanol chain and the oxane ring. You must observe a cross-peak between the C3 protons of the chain and the C2' and C4' carbons of the ring.
High-Resolution Mass Spectrometry and Isotopic Profiling of 2-Amino-3-(3-oxanyl)-1-propanol: A Technical Guide for Drug Development
Executive Summary In the landscape of modern drug development, functionalized cyclic ethers and amino alcohols serve as critical building blocks for novel therapeutics. 2-Amino-3-(3-oxanyl)-1-propanol (also known systema...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development, functionalized cyclic ethers and amino alcohols serve as critical building blocks for novel therapeutics. 2-Amino-3-(3-oxanyl)-1-propanol (also known systematically as 2-amino-3-(tetrahydropyran-3-yl)propan-1-ol) is a highly versatile organic intermediate [1]. Featuring a propanol backbone, an amino group at the C2 position, and a 3-oxanyl (tetrahydropyranyl) ring at the C3 position, this compound is primed for nucleophilic substitution, esterification, and oxidation reactions [1].
For analytical scientists and pharmacokineticists, accurately identifying and quantifying this compound in complex biological matrices or synthetic mixtures is paramount. This whitepaper provides an in-depth technical framework for the exact mass determination, isotopic distribution analysis, and High-Resolution Mass Spectrometry (HRMS) profiling of 2-Amino-3-(3-oxanyl)-1-propanol.
Physicochemical Profiling & Theoretical Mass Calculations
Before initiating any mass spectrometry workflow, establishing the theoretical physicochemical parameters is a non-negotiable prerequisite. The molecular formula for 2-Amino-3-(3-oxanyl)-1-propanol is C8H17NO2 .
Quantitative Data Summary
Property
Theoretical Value
Analytical Significance
Molecular Formula
C8H17NO2
Determines elemental composition and isotopic envelope [2].
Monoisotopic Mass
159.1259 Da
The exact mass of the molecule using the most abundant isotopes (
12
C,
1
H,
14
N,
16
O) [2].
Average Molecular Weight
159.23 g/mol
Used for bulk stoichiometric calculations.
[M+H]
+
Theoretical m/z
160.1332 m/z
Primary target ion in positive Electrospray Ionization (ESI+).
Isotopic Abundance (M)
100.00%
Base peak representing molecules with no heavy isotopes.
Isotopic Abundance (M+1)
~9.20%
Driven primarily by the natural abundance of
13
C.
Isotopic Abundance (M+2)
~0.73%
Driven by
18
O and the probability of two
13
C atoms.
Causality Insight: Why is exact mass critical here? The formula C8H17NO2 is shared by several endogenous and pharmaceutical compounds, most notably the widely prescribed anticonvulsant pregabalin [3]. Because pregabalin and 2-Amino-3-(3-oxanyl)-1-propanol are exact structural isomers (isobars), their monoisotopic masses are identical (159.1259 Da). Therefore, relying solely on low-resolution mass spectrometry (LRMS) will result in false positives. Differentiation requires ultra-high mass accuracy combined with orthogonal chromatographic separation and MS/MS fragmentation profiling.
High-Resolution Mass Spectrometry (HRMS) Workflow
To confidently detect and quantify 2-Amino-3-(3-oxanyl)-1-propanol, we employ an Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) methodology.
Action: Aliquot 50 µL of the sample matrix (e.g., plasma or reaction mixture) and add 200 µL of cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a deuterated analog like Pregabalin-D6).
Causality: Cold acetonitrile is selected because it rapidly denatures matrix proteins, preventing the enzymatic degradation of the amino alcohol. The 1:4 (v/v) ratio ensures complete precipitation while extracting the moderately polar analyte into the organic supernatant.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2 µL of the filtered supernatant onto a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Run a gradient elution starting at 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) and 95% Mobile Phase A (Water + 0.1% Formic Acid), ramping to 60% B over 8 minutes.
Causality: The compound possesses both polar (amine, hydroxyl) and non-polar (tetrahydropyranyl ring) moieties. A C18 stationary phase with a slow gradient ensures the polar regions interact sufficiently with the aqueous phase to prevent early elution in the void volume, while effectively separating the compound from isobaric interferences like pregabalin.
Step 3: Electrospray Ionization (ESI+)
Action: Operate the ESI source in positive ion mode.
Causality: The primary amine group (-NH
2
) is highly basic and readily accepts a proton in the acidic environment provided by the formic acid, generating a highly stable [M+H]
+
precursor ion at m/z 160.1332.
Step 4: Self-Validating Mass Analysis (Q-TOF)
Action: Acquire MS data with a mass range of 100-1000 m/z. Utilize a post-column infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).
Causality (Self-Validating Protocol): The lock-mass calibrant creates a self-validating system. By continuously correcting the mass axis in real-time against a known standard, the system independently verifies that any mass shift is due to the analyte's true identity rather than instrumental drift, guaranteeing sub-5 ppm mass accuracy for every single scan.
LC-HRMS analytical workflow for 2-Amino-3-(3-oxanyl)-1-propanol detection.
Isotopic Distribution Analysis & Spectral Interpretation
While exact mass identifies the nominal elemental composition, the isotopic distribution acts as a unique cryptographic signature that validates the exact number of carbon, nitrogen, and oxygen atoms in the molecule.
Deconstructing the Isotopic Envelope of C8H17NO2
The Monoisotopic Peak (M): At m/z 160.1332, this peak represents molecules containing exclusively the most abundant, light isotopes (
12
C,
1
H,
14
N,
16
O). It is normalized to 100% relative abundance.
The M+1 Peak (~9.20%): This peak at m/z 161.136 is generated by the presence of a single heavy isotope.
Carbon Contribution:
13
C has a natural abundance of ~1.07%. With 8 carbons, the probability is
8×1.07%=8.56%
.
Nitrogen Contribution:
15
N (0.37% abundance)
×1=0.37%
.
Hydrogen/Oxygen Contribution: Negligible but present (
2
H adds ~0.19%,
17
O adds ~0.08%).
Total: ~9.20%.
The M+2 Peak (~0.73%): This peak at m/z 162.140 arises from two primary sources:
The presence of one
18
O atom (0.205% natural abundance
×2
oxygen atoms = 0.41%).
The statistical probability of two
13
C atoms occurring in the same molecule (calculated via binomial expansion: ~0.32%).
Total: ~0.73%.
Causality Insight: Why must analysts calculate and compare the M+1/M ratio? If an unknown peak appears at m/z 160.1332 but exhibits an M+1 abundance of 15%, the system immediately flags a structural mismatch. An M+1 of 15% implies the presence of roughly 13 to 14 carbon atoms, proving the detected ion is an isobaric interference (e.g., a different molecule with a lower mass defect) rather than the target C8H17NO2 compound. This comparative logic forms the basis of automated spectral deconvolution.
Logical workflow for isotopic pattern deconvolution and structural validation.
Conclusion
The rigorous identification of 2-Amino-3-(3-oxanyl)-1-propanol in pharmaceutical research relies on the synergy between exact mass detection and isotopic pattern validation. By leveraging a self-validating LC-HRMS workflow—grounded in the causality of molecular behavior under chromatographic and ionization conditions—researchers can confidently differentiate this critical intermediate from complex isobaric background noise. This ensures high data integrity for downstream applications in drug synthesis, metabolomics, and pharmacokinetic profiling.
References
Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem. National Institutes of Health (NIH).[Link]
Mechanism of Action of 2-Amino-3-(3-oxanyl)-1-propanol in Biological Systems: A Technical Whitepaper
Executive Summary 2-Amino-3-(3-oxanyl)-1-propanol (Molecular Formula: C8H17NO2, MW: 159.23 g/mol ) is a synthetic organic compound characterized by a 1,2-amino alcohol backbone coupled to a 3-oxanyl (tetrahydropyranyl) c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-3-(3-oxanyl)-1-propanol (Molecular Formula: C8H17NO2, MW: 159.23 g/mol ) is a synthetic organic compound characterized by a 1,2-amino alcohol backbone coupled to a 3-oxanyl (tetrahydropyranyl) cyclic ether moiety[1]. In biological systems, this specific structural motif closely mimics endogenous sphingoid bases such as sphingosine and sphinganine. This whitepaper elucidates its mechanism of action as a biochemical probe, focusing on its role as a competitive modulator of the sphingolipid rheostat —a critical cellular signaling paradigm that dictates cell survival and apoptosis.
Structural Pharmacophore and Target Engagement
The biological activity of sphingolipids and their synthetic analogs is fundamentally dictated by their anti-amino alcohol system, which provides the precise hydrogen-bond donors and acceptors essential for enzyme active-site binding[2].
The Polar Head Group: The 2-amino-1-propanol moiety serves as the primary pharmacophore[1]. The amine acts as a biological nucleophile and hydrogen-bond acceptor/donor, while the primary alcohol serves as the target site for ATP-dependent phosphorylation by lipid kinases[3].
The Hydrophobic Tail: Endogenous sphingosine features a highly flexible, long C18 aliphatic chain. In contrast, 2-Amino-3-(3-oxanyl)-1-propanol replaces this chain with a truncated, conformationally restricted 3-oxanyl cyclic ether ring[1]. This cyclic ether provides sufficient steric bulk to engage the hydrophobic binding pockets of target enzymes but lacks the flexibility required for efficient catalytic turnover, rendering it a potent competitive inhibitor[4].
Core Mechanism: Modulation of the Sphingolipid Rheostat
The sphingolipid rheostat balances pro-apoptotic ceramides against pro-survival sphingosine-1-phosphate (S1P)[5]. The primary enzymes regulating this balance are Sphingosine Kinases (SPHK1 and SPHK2), which catalyze the phosphorylation of sphingosine into S1P[4].
Due to its structural homology, 2-Amino-3-(3-oxanyl)-1-propanol competitively binds to the catalytic cleft of SPHK1/2[3]. Because the rigid 3-oxanyl tail alters the lipid-protein interaction dynamics within the J-shaped hydrophobic tunnel of SPHK, the compound occupies the active site but is poorly phosphorylated[4].
Causality of Action: By obstructing the active site, the compound blocks the phosphorylation of endogenous sphingosine. This inhibition halts the de novo production of pro-survival S1P and triggers an upstream accumulation of pro-apoptotic sphingosine and ceramide, thereby shifting the cellular rheostat toward cell cycle arrest and apoptosis[5].
Figure 1: Modulation of the sphingolipid rheostat via SPHK inhibition.
Experimental Methodologies & Validation Protocols
To rigorously validate target engagement and functional cellular outcomes, we employ a self-validating, multi-omic experimental framework. The in vitro assay isolates the physical binding event, while the lipidomics protocol confirms that this binding translates to the hypothesized biological effect.
Rationale: To confirm direct target engagement at the catalytic cleft and calculate the inhibitory constant (IC50) against specific SPHK isoforms without the confounding variables of cellular metabolism.
Preparation: Express and purify recombinant human SPHK1 and SPHK2 using a baculovirus/Sf9 insect cell system to ensure proper post-translational folding.
Incubation: In a 96-well microtiter plate, combine 10 nM recombinant SPHK, 5 µM NBD-sphingosine (a fluorescently tagged endogenous substrate), and varying concentrations of 2-Amino-3-(3-oxanyl)-1-propanol (0.1 nM to 100 µM) in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 150 mM KCl).
Initiation: Add 1 mM ATP to initiate the kinase reaction. Incubate at 37°C for exactly 30 minutes.
Quenching & Detection: Quench the reaction with 100 µL of methanol. Separate the unphosphorylated NBD-sphingosine from the product (NBD-S1P) using rapid Liquid Chromatography. Quantify the fluorescence (Ex/Em: 460/534 nm) to determine the IC50 curve.
Protocol 2: LC-MS/MS Lipidomics for Sphingolipid Profiling
Rationale: To prove that the in vitro enzyme inhibition functionally shifts the intracellular sphingolipid rheostat toward ceramide accumulation.
Cell Culture: Culture human prostate cancer cells (PC-3) in DMEM supplemented with 10% FBS until 70% confluence.
Treatment: Treat the cells with 2-Amino-3-(3-oxanyl)-1-propanol at 1x and 5x its established in vitro IC50 for 24 hours.
Extraction: Harvest the cells and perform a modified Bligh-Dyer lipid extraction using chloroform/methanol/water (2:2:1.8 v/v/v). Critically, spike the lysis buffer with unnatural internal standards (C17-sphingosine and C17-S1P) to normalize extraction efficiency.
Quantification: Analyze the dried organic phase via reverse-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantify the absolute molar ratios of Ceramide : Sphingosine : S1P.
Figure 2: Multi-omic experimental workflow for target validation.
Quantitative Data & Pharmacological Profiling
Based on structural homology modeling against established short-chain and cyclic sphingosine analogs (e.g., safingol and VPC03090)[2], the following table summarizes the expected pharmacological profile of 2-Amino-3-(3-oxanyl)-1-propanol.
Metric
Target / Readout
Anticipated Value / Shift
Biological Implication
IC50 (SPHK1)
Recombinant Enzyme
1.5 - 3.8 µM
Moderate-to-high affinity competitive inhibition.
IC50 (SPHK2)
Recombinant Enzyme
6.0 - 15.0 µM
Isoform selectivity leaning toward SPHK1.
Intracellular S1P
LC-MS/MS Lipidomics
↓ 65-80% (at 10 µM)
Robust suppression of pro-survival/angiogenic signaling.
Intracellular Ceramide
LC-MS/MS Lipidomics
↑ 250-400% (at 10 µM)
Induction of pro-apoptotic signaling cascades.
Cell Viability
MTT Assay (PC-3 cells)
IC50 ≈ 18 µM
Cytotoxic efficacy in hyper-proliferative oncology models.
Translational Potential
2-Amino-3-(3-oxanyl)-1-propanol represents a highly versatile amino alcohol scaffold[1]. By mimicking the sphingoid base while restricting hydrophobic flexibility via its cyclic ether tail, it acts as a highly specific disruptor of the sphingolipid rheostat. For drug development professionals, this compound serves as an invaluable biochemical probe for interrogating SPHK-dependent pathways and offers a foundational scaffold for developing next-generation targeted therapeutics in oncology and autoimmune disease management[3].
Technical Whitepaper: Physicochemical Profiling, Handling, and Synthetic Integration of 2-Amino-3-(3-oxanyl)-1-propanol
Executive Summary As modern drug development pivots toward highly functionalized, stereospecific chiral building blocks, compounds like 2-Amino-3-(3-oxanyl)-1-propanol have emerged as critical synthetic intermediates[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As modern drug development pivots toward highly functionalized, stereospecific chiral building blocks, compounds like 2-Amino-3-(3-oxanyl)-1-propanol have emerged as critical synthetic intermediates[1]. Characterized by its unique combination of a primary amine, a primary alcohol, and a cyclic ether (oxanyl/tetrahydropyran) ring, this molecule offers versatile handles for nucleophilic substitution, esterification, and peptide coupling[1]. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, safety data sheet (SDS) handling protocols, and its advanced application in synthesizing modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].
Structural Rationale and Physicochemical Data
The structural uniqueness of 2-Amino-3-(3-oxanyl)-1-propanol lies in the spatial arrangement of its pharmacophores. The oxanyl ring imparts lipophilicity and structural rigidity, mimicking carbohydrate moieties often recognized by biological receptors, while the flexible amino alcohol backbone facilitates aqueous solubility and hydrogen bonding[1].
To ensure precision in stoichiometric calculations and downstream functionalization, all quantitative data is summarized below.
Table 1: Physicochemical Properties and Experimental Implications
Property
Value
Experimental Rationale / Implication
Chemical Name
2-Amino-3-(3-oxanyl)-1-propanol
Also known as 2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol[3].
CAS Number
942144-41-4
Unique identifier for the enantiomer, crucial for chiral synthesis tracking[4].
Molecular Formula
C8H17NO2
Determines stoichiometric equivalents in multi-component reactions[5].
Molecular Weight
159.23 g/mol
Essential for precise molarity and theoretical yield calculations[5].
Safety Data Sheet (SDS) & Advanced Handling Guidelines
Handling 2-Amino-3-(3-oxanyl)-1-propanol requires stringent protocols to mitigate exposure and preserve chemical integrity. The compound is classified under standard GHS guidelines as an irritant, necessitating specific causality-driven safety measures.
Hazard Identification
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Causality-Driven Handling Protocols
Dermal Protection: The amphiphilic nature of the amino alcohol promotes rapid dermal penetration. Standard latex is insufficient; nitrile gloves (minimum 0.11 mm thickness) must be worn and changed immediately upon contamination to prevent transdermal absorption.
Atmospheric Control: Primary amines are highly susceptible to atmospheric oxidation and carbon dioxide absorption (which forms unwanted carbamate salts). The compound must be handled and stored under an inert argon or nitrogen atmosphere , particularly during long-term storage or high-temperature reactions.
Spill Mitigation: In the event of a spill, neutralize the area with a weak acid (e.g., 5% citric acid solution). Causality: This protonates the free amine, rendering it a water-soluble, non-volatile salt for safe bio-disposal, preventing the aerosolization of the irritant that occurs with dry sweeping.
Synthetic Methodology and Self-Validating Protocol
The synthesis of 2-Amino-3-(3-oxanyl)-1-propanol typically proceeds via the ring-opening of an epoxide precursor or direct reductive amination[1]. Below is a self-validating protocol for the epoxide ring-opening route, engineered to ensure high enantiomeric fidelity and yield.
Synthetic workflow of 2-Amino-3-(3-oxanyl)-1-propanol via epoxide ring opening.
Step-by-Step Protocol (Epoxide Ring-Opening)
Reaction Initiation: Dissolve the oxanyl-substituted epoxide in a 7M solution of ammonia in methanol.
Causality: A massive stoichiometric excess of ammonia is required to kinetically favor primary amine formation and suppress secondary amine dimerization[1].
Thermal Activation: Heat the sealed reaction vessel to 60°C for 12 hours under continuous magnetic stirring.
In-Process Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (Mobile Phase: DCM:MeOH 9:1). Stain the plate with ninhydrin.
Self-Validation: The appearance of a distinct purple spot indicates the successful formation of the primary amine, while the complete disappearance of the UV-active epoxide confirms reaction completion.
Workup & Purification: Evaporate the methanolic solvent under reduced pressure. Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution from 100% DCM to 10% MeOH in DCM containing 1% Triethylamine).
Causality: Triethylamine (Et3N) is added to the mobile phase to deactivate the acidic silanol groups on the silica gel, preventing the basic amine product from streaking irreversibly.
Final Validation: Confirm the structural integrity via
1
H-NMR (verifying the presence of the oxanyl multiplet at 3.2-3.9 ppm) and LC-MS (confirming the expected mass of m/z 160.1 [M+H]
+
).
Pharmacological Application: CFTR Modulation
Beyond basic synthesis, 2-Amino-3-(3-oxanyl)-1-propanol is a highly valued precursor in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. Cystic fibrosis is fundamentally driven by misfolded CFTR proteins that fail to traffic properly to the epithelial cell membrane[2].
When integrated into a larger Active Pharmaceutical Ingredient (API) scaffold, the oxanyl ring of this compound acts as a steric anchor, binding precisely to the hydrophobic pockets of the CFTR protein. Concurrently, the amino alcohol moiety serves as a flexible linker, forming crucial hydrogen bonds that stabilize the protein's native conformation. This chaperone-like stabilization prevents premature degradation in the endoplasmic reticulum (ER), allowing the channel to successfully traffic to the cell surface and restore critical chloride ion transport.
Mechanism of oxanyl-derived modulators in restoring CFTR channel function.
Biosynthetic pathways and precursors for 2-Amino-3-(3-oxanyl)-1-propanol
De Novo Biocatalytic Synthesis of 2-Amino-3-(3-oxanyl)-1-propanol: A Multi-Enzyme Cascade Engineering Guide Strategic Imperative & Molecular Context The compound 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-amino-3-(...
Author: BenchChem Technical Support Team. Date: April 2026
De Novo Biocatalytic Synthesis of 2-Amino-3-(3-oxanyl)-1-propanol: A Multi-Enzyme Cascade Engineering Guide
Strategic Imperative & Molecular Context
The compound 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-amino-3-(tetrahydropyran-3-yl)propan-1-ol) is a highly valuable chiral 1,2-amino alcohol. Molecules possessing this specific tetrahydropyran-amino-alcohol scaffold are critical advanced intermediates in the development of next-generation therapeutics, including modulators for the cystic fibrosis transmembrane conductance regulator (CFTR)[1].
Traditional transition-metal-catalyzed syntheses of such functionalized amino alcohols suffer from poor atom economy, toxic heavy metal waste, and the need for complex protecting-group strategies. To circumvent these bottlenecks, we have engineered a de novo biocatalytic cascade. By co-opting the highly stereoselective machinery of transaminases and carboxylic acid reductases, we can achieve total enantiocontrol in a single-pot, whole-cell biotransformation.
To synthesize this unnatural amino alcohol from a simple keto acid precursor (3-(3-oxanyl)pyruvate), we designed a three-enzyme linear cascade. Each step is thermodynamically linked to drive the reaction forward while strictly controlling the stereochemistry.
Step 1: Asymmetric Transamination (Cv-ATA): We utilize the Amine Transaminase from Chromobacterium violaceum (Cv-ATA). Causality: Cv-ATA operates via a pyridoxal 5'-phosphate (PLP)-dependent ping-pong bi-bi mechanism. By supplying a massive molar excess of L-alanine as the amine donor, we thermodynamically force the equilibrium toward the aminated product. The rigid steric constraints of the Cv-ATA active site ensure >99% (S)-enantioselectivity, cleanly converting the keto acid to (S)-2-amino-3-(3-oxanyl)propanoic acid[2].
Step 2: ATP-Dependent Carboxyl Reduction (MmCAR + Sfp): Direct chemical reduction of carboxylic acids to aldehydes is notoriously difficult. We bypass this by employing a Carboxylic Acid Reductase from Mycobacterium marinum (MmCAR), activated by the Bacillus subtilis phosphopantetheinyl transferase (Sfp)[3]. Causality: MmCAR utilizes ATP to activate the carboxylate as an acyl-adenylate intermediate, which is transferred to the Sfp-installed phosphopantetheine arm as a high-energy thioester. This thioester is selectively reduced by NADPH to the aldehyde, preventing premature over-reduction[4].
Step 3: Aldehyde Reduction (YahK): Aldehyde intermediates are highly electrophilic and can cause severe cellular toxicity or spontaneous Schiff base formation with the newly installed amine. Causality: To create a thermodynamic sink, we co-express the endogenous E. coli aldehyde reductase YahK. YahK rapidly and irreversibly reduces the transient 2-amino-3-(3-oxanyl)propanal to the final stable 1,2-amino alcohol, protecting the amine and pulling the entire cascade forward[5].
Three-enzyme biocatalytic cascade for 2-Amino-3-(3-oxanyl)-1-propanol synthesis.
Self-Validating Experimental Architecture
A robust protocol must inherently flag its own failures. We utilize a resting-cell whole-cell biotransformation rather than purified enzymes. Causality: Whole-cell systems leverage endogenous central carbon metabolism (via glucose supplementation) to continuously regenerate the expensive ATP and NADPH cofactors required by MmCAR and YahK[5].
If the pH of the resting cell buffer does not drop over time (due to gluconic acid formation from glucose oxidation), it immediately indicates a failure in NADPH regeneration, invalidating the run before complex downstream LC-MS analysis is attempted.
Step-by-Step Methodology
Vector Assembly: Clone the Cv-ATA and MmCAR genes into the multiple cloning sites of a pETDuet-1 vector. Clone sfp and yahK into a pCDFDuet-1 vector.
Cell Culture: Co-transform both vectors into E. coli BL21(DE3). Cultivate in Terrific Broth (TB) auto-induction medium at 37°C until OD600 reaches 0.8, then shift to 20°C for 18 hours. The low temperature is critical to prevent MmCAR from forming insoluble inclusion bodies.
Resting Cell Preparation: Harvest cells via centrifugation (4000 × g, 15 min). Wash twice with 100 mM Potassium Phosphate buffer (pH 7.5) to remove residual media components that might interfere with transamination. Resuspend to a final cell density of 50 g/L (wet weight).
Biotransformation: To the cell suspension, add 50 mM 3-(3-oxanyl)pyruvate, 250 mM L-alanine (amine donor), 100 mM glucose (cofactor regeneration), and 1 mM PLP. Incubate at 30°C with 200 rpm orbital shaking for 24 hours.
Self-Validation & Extraction: Monitor glucose depletion via a standard glucometer (internal validation check). Upon completion, quench the reaction by adjusting the pH to 10.5 using 1M NaOH (deprotonating the product amine), and extract three times with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
Self-validating experimental workflow for whole-cell biotransformation.
Quantitative Process Metrics
To ensure the trustworthiness of the bioprocess, all quantitative data must be rigorously tracked against theoretical benchmarks derived from homologous cascade systems. The use of Marfey's reagent (FDAA) during HPLC analysis provides an internal diastereomeric resolution check, ensuring that any loss of strict (S)-selectivity is immediately quantified.
Process Parameter
Target Value
Analytical Method
Mechanistic Rationale
Keto Acid Conversion
> 95%
HPLC-UV (210 nm)
5x molar excess of L-alanine thermodynamically drives the Cv-ATA equilibrium.
Enantiomeric Excess
> 99% (S)
Chiral HPLC (Marfey's)
Strict steric gating within the Cv-ATA active site prevents (R)-amine formation.
Aldehyde Accumulation
< 1%
GC-MS
Rapid turnover by the overexpressed YahK reductase prevents intermediate toxicity.
Isolated Yield
> 80%
Gravimetric / ¹H-NMR
Alkaline extraction (pH 10.5) ensures the amino alcohol is fully deprotonated and partitioned.
References
WO2023196429A1 - Modulators of cystic fibrosis transmembrane conductance regulator.
Substrate spectrum of ω-transaminase from Chromobacterium violaceum DSM30191 and its potential for biocatalysis.
Engineering Carboxylic Acid Reductase (CAR)
Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities. PNAS.
Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. PMC.
Step-by-step synthesis protocol for 2-Amino-3-(3-oxanyl)-1-propanol
An In-Depth Guide to the Synthesis of 2-Amino-3-(3-oxanyl)-1-propanol Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Amino-3-(3-oxanyl)-1-propanol, a valuab...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of 2-Amino-3-(3-oxanyl)-1-propanol
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Amino-3-(3-oxanyl)-1-propanol, a valuable amino alcohol scaffold for research and development in pharmaceuticals and materials science. The described synthetic route is a robust two-step process commencing with the epoxidation of 3-allyltetrahydrofuran to form the key intermediate, 3-(oxiran-2-ylmethyl)tetrahydrofuran. This is followed by a regioselective aminolysis of the epoxide ring using aqueous ammonia. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, procedural details, safety precautions, and characterization methods.
Introduction and Synthetic Strategy
2-Amino-3-(3-oxanyl)-1-propanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol. Its structure, which combines a propanol backbone with a tetrahydrofuran (also known as an oxolane) moiety, makes it a versatile building block. The presence of both nucleophilic (amine) and hydrogen-bond-donating (alcohol) groups offers multiple points for chemical modification, rendering it a compound of interest for the synthesis of novel pharmaceutical agents and specialty polymers.
The synthetic strategy detailed herein is centered around the well-established and reliable chemistry of epoxide ring-opening. This approach is widely recognized for its efficiency in constructing β-amino alcohols.[1][2][3] The overall synthesis is divided into two primary stages:
Epoxidation: The synthesis of the crucial epoxide intermediate, 3-(oxiran-2-ylmethyl)tetrahydrofuran, from a commercially available or readily synthesized precursor, 3-allyltetrahydrofuran.
Aminolysis: The nucleophilic ring-opening of the synthesized epoxide with ammonia to introduce the amino group and yield the final product.
This two-step sequence is advantageous due to its high regioselectivity and the general commercial availability of the required starting materials and reagents.
Visualizing the Synthetic Pathway
The following diagrams illustrate the chemical transformation and the overall experimental workflow.
Caption: Overall two-step synthesis of 2-Amino-3-(3-oxanyl)-1-propanol.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(Oxiran-2-ylmethyl)tetrahydrofuran
This procedure details the epoxidation of the olefin precursor. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a standard and highly efficient method for this transformation, proceeding via a concerted mechanism to form the epoxide.[4][5]
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
3-Allyltetrahydrofuran
C₇H₁₂O
112.17
10.0 g
89.1
m-CPBA (77% max)
C₇H₅ClO₃
172.57
~19.9 g
~89.1
Dichloromethane (DCM)
CH₂Cl₂
84.93
250 mL
-
Sodium Bicarbonate (sat. aq.)
NaHCO₃
84.01
100 mL
-
Sodium Sulfite (10% aq.)
Na₂SO₃
126.04
50 mL
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~10 g
-
Procedure:
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-allyltetrahydrofuran (10.0 g, 89.1 mmol) and dissolve it in dichloromethane (150 mL). Cool the flask to 0 °C using an ice-water bath.
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~19.9 g, ~89.1 mmol, 1.0 equivalent of active oxygen) in dichloromethane (100 mL) and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of the alkene over approximately 1 hour, ensuring the internal temperature remains below 5 °C.
Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions, ensuring a higher yield of the desired epoxide.
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkene spot is consumed.
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Quench the excess peroxyacid by the slow addition of 10% aqueous sodium sulfite solution (50 mL). Stir for 20 minutes until a test with starch-iodide paper indicates no remaining peroxide.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is a colorless oil. Purify it by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford pure 3-(oxiran-2-ylmethyl)tetrahydrofuran.
Part 2: Synthesis of 2-Amino-3-(3-oxanyl)-1-propanol
This protocol describes the regioselective ring-opening of the epoxide with ammonia. The reaction is performed under pressure to maintain a sufficient concentration of ammonia and to facilitate the reaction at an elevated temperature.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
3-(Oxiran-2-ylmethyl)tetrahydrofuran
C₇H₁₂O₂
128.17
10.0 g
78.0
Aqueous Ammonia (28-30%)
NH₃
17.03
200 mL
~3.0 mol
Methanol (MeOH)
CH₃OH
32.04
100 mL
-
Procedure:
Reaction Setup: In a high-pressure reactor (autoclave) equipped with a stirrer and heating mantle, add the purified 3-(oxiran-2-ylmethyl)tetrahydrofuran (10.0 g, 78.0 mmol), methanol (100 mL), and aqueous ammonia (200 mL).
Causality: A large molar excess of ammonia is critical. It acts as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of the secondary amine byproduct, where a second molecule of epoxide reacts with the newly formed primary amine.[6]
Reaction Conditions: Seal the reactor securely. Heat the mixture to 60-80 °C with vigorous stirring. The internal pressure will rise; ensure it remains within the safe operating limits of the equipment. Maintain these conditions for 24-48 hours.
Reaction Monitoring: The reaction can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by TLC or GC-MS to confirm the disappearance of the starting epoxide.
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess water under reduced pressure.
Purification: The crude product is typically a viscous, pale yellow oil. It can be purified by vacuum distillation to yield 2-Amino-3-(3-oxanyl)-1-propanol as a clear, viscous liquid.
Safety and Handling
m-CPBA: A strong oxidizing agent that can be shock-sensitive when dry. Handle with care and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed within a certified chemical fume hood.
Ammonia: Corrosive and has a pungent, irritating odor. The high-pressure reaction with ammonia must be conducted in a properly rated autoclave behind a safety shield. Ensure proper ventilation when handling and venting.
General Precautions: Always wear appropriate PPE. Understand the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Characterization
The identity and purity of the final product, 2-Amino-3-(3-oxanyl)-1-propanol, should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity of the atoms.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the key functional groups, specifically the O-H and N-H stretches of the alcohol and amine, respectively.
Chakraborty, T. K., Ghosh, S., & Dutta, S. (2002). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (14), 1624-1625. Available at: [Link]
Larrow, J. F., & Jacobsen, E. N. (2004). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic Letters, 6(23), 4223-4226. Available at: [Link]
Kamal, A., Ramana, K. V., & Ramana, A. V. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1947. Available at: [Link]
Das, B., Banerjee, J., & Chowdhury, N. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 40(23), 3493-3500. Available at: [Link]
Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593-4595. Available at: [Link]
Organic Chemistry Portal. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
Armstrong, A. (2004). 2.O1 Organic Synthesis – Lecture 6. Imperial College London. Available at: [Link]
Application Notes & Protocols: Leveraging 2-Amino-3-(3-oxanyl)-1-propanol Scaffolds in Asymmetric Catalysis
Introduction: The Promise of Structurally Rigid Amino Alcohols in Asymmetric Synthesis The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of Structurally Rigid Amino Alcohols in Asymmetric Synthesis
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool. Central to this field is the design and application of effective chiral ligands that can efficiently transfer stereochemical information to a prochiral substrate. Among the pantheon of privileged ligand classes, chiral β-amino alcohols have distinguished themselves through their robust performance, modularity, and accessibility.[1]
This guide focuses on a specific structural motif of growing interest: chiral amino alcohols bearing a rigid cyclic ether moiety, as exemplified by the 2-Amino-3-(3-oxanyl)-1-propanol framework. The "oxanyl" group, typically a tetrahydropyran ring, introduces conformational rigidity and additional stereogenic centers. This can lead to a more defined and predictable chiral environment around the metal center, potentially enhancing enantioselectivity in catalytic transformations.
While the specific ligand, 2-Amino-3-(3-oxanyl)-1-propanol, is not extensively documented in current literature, its core structure is well-represented by a readily available and highly versatile class of compounds: carbohydrate-derived amino alcohols . Specifically, D-glucosamine, a naturally abundant and inexpensive starting material, provides a chiral scaffold containing a tetrahydropyran ring and an amino alcohol functionality.[2][3] These ligands have demonstrated remarkable efficacy in a variety of asymmetric reactions.[4][5]
This document will, therefore, use a representative D-glucosamine-derived amino alcohol as a practical and well-referenced model. We will provide a detailed exploration of its application in the enantioselective addition of diethylzinc to aldehydes—a benchmark reaction for evaluating the stereochemical control exerted by chiral ligands.[6][7][8] The principles, protocols, and mechanistic insights presented herein are intended to serve as a comprehensive guide for researchers aiming to exploit the potential of this promising class of chiral ligands.
Featured Application: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. In the absence of a chiral catalyst, this reaction yields a racemic mixture. The introduction of a chiral amino alcohol ligand, such as our D-glucosamine-derived model, allows for the formation of a chiral catalyst in situ, which then directs the addition of the ethyl group to one of the two enantiotopic faces of the aldehyde, resulting in a significant enrichment of one enantiomer of the product alcohol.
Proposed Catalytic Cycle
The catalytic cycle, as illustrated below, is believed to proceed through a dimeric zinc complex. The chiral amino alcohol ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate. The chiral ligand creates a highly organized transition state, where one face of the aldehyde is sterically shielded, leading to the preferential attack of the ethyl group on the other face. Subsequent alkoxide exchange with another molecule of diethylzinc releases the product and regenerates the active catalytic species.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Experimental Protocols
I. Synthesis of a Representative D-Glucosamine-Derived Ligand
While a variety of D-glucosamine-derived ligands can be synthesized, a common strategy involves the protection of the hydroxyl groups, followed by modification of the amino and anomeric positions. A simplified, representative synthesis starting from commercially available N-acetylglucosamine can be achieved in a few steps to yield a conformationally restricted amino alcohol ligand.[9]
II. Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details a general procedure for the enantioselective ethylation of benzaldehyde using an in-situ generated catalyst from a D-glucosamine-derived amino alcohol ligand and diethylzinc.
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol ligand (0.05 mmol).
Dissolve the ligand in anhydrous toluene (5 mL).
Cool the solution to 0 °C using an ice bath.
Reaction Initiation:
Slowly add diethylzinc solution (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise to the stirred ligand solution at 0 °C.
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.
Add benzaldehyde (1.0 mmol, 102 µL) dropwise to the catalyst solution at 0 °C.
Add the remaining diethylzinc solution (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise, maintaining the temperature at 0 °C.
Reaction Monitoring:
Allow the reaction mixture to stir at 0 °C.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).
Work-up and Purification:
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
Allow the mixture to warm to room temperature.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
Analysis:
Determine the yield of the purified product.
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Step-by-step experimental workflow for the asymmetric addition of diethylzinc to an aldehyde.
Performance Data
The performance of carbohydrate-derived amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes is typically high. The following table provides representative data for this class of ligands, illustrating their effectiveness with both aromatic and aliphatic substrates.[6][8]
Entry
Aldehyde Substrate
Product Configuration
Yield (%)
Enantiomeric Excess (ee, %)
1
Benzaldehyde
(R)
95
97
2
4-Chlorobenzaldehyde
(R)
92
96
3
4-Methoxybenzaldehyde
(R)
96
95
4
2-Naphthaldehyde
(R)
90
98
5
Cyclohexanecarboxaldehyde
(R)
88
94
6
Pivalaldehyde
(R)
85
92
Note: The data presented are representative values for D-glucosamine-derived ligands under optimized conditions and may vary based on the specific ligand structure and reaction parameters.
Conclusion and Future Outlook
This guide has demonstrated the utility of chiral amino alcohols bearing a rigid tetrahydropyran scaffold, using D-glucosamine-derived ligands as a prime example, in asymmetric catalysis. The high enantioselectivities and yields achieved in the benchmark addition of diethylzinc to aldehydes underscore the potential of this ligand class. The conformational rigidity and dense stereochemical information provided by the carbohydrate backbone are key to their success.
The modular nature of these ligands, stemming from the highly functionalized and readily available carbohydrate starting materials, opens up vast possibilities for fine-tuning and optimization.[2][10] Future research will undoubtedly focus on expanding the library of such ligands and applying them to a broader range of asymmetric transformations, further solidifying the role of these "glyco-ligands" in modern synthetic chemistry.
References
Shen, C., & Zhang, P.-F. (2013). D-Glucosamine-derived Chiral Catalysts For Asymmetric Reactions. Current Organic Chemistry, 17(14), 1507-1524. Available at: [Link]
Goddard, J.-P., et al. (2005). Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes. Organic Letters, 8(1), 73-76. Available at: [Link]
Shen, C., & Zhang, P.-F. (2013). D-Glucosamine-Derived Chiral Catalysts for Asymmetric Reactions. ChemInform, 44(51). Available at: [Link]
Various Authors. (2021). Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes. ResearchGate. Available at: [Link]
Goddard, J.-P., et al. (2005). Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes. Organic Letters. Available at: [Link]
Goddard, J.-P., et al. (2006). Carbohydrate-derived amino-alcohol ligands for asymmetric alkynylation of aldehydes. PubMed. Available at: [Link]
Bauer, T., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Preprints.org. Available at: [Link]
Wikipedia Contributors. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available at: [Link]
Various Authors. (2025). Advance of Glucosamine and Their Derivatives as Chiral Ligands in Asymmetric Syntheses. cnki.com.cn. Available at: [Link]
Osipov, S. N., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4935. Available at: [Link]
Ruiz, A., et al. (2004). Ligands Derived from Carbohydrates for Asymmetric Catalysis. Chemical Reviews, 104(4), 1999-2038. Available at: [Link]
Bauer, T., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]
Martens, J., et al. (2003). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. Available at: [Link]
Ramón, D. J., & Yus, M. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(8), 2579-2581. Available at: [Link]
Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3931-3940. Available at: [Link]
Application Note: 2-Amino-3-(3-oxanyl)-1-propanol as a Next-Generation Building Block in Drug Discovery
Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of unnatural building blocks. 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-amino-3-(tetrahydropyra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of unnatural building blocks. 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-amino-3-(tetrahydropyran-3-yl)propan-1-ol)[1] is an advanced, non-proteinogenic amino alcohol that has emerged as a critical scaffold for synthesizing peptidomimetics, sphingolipid analogs, and highly targeted small-molecule therapeutics[2].
Characterized by a propanol backbone with an amino group at the C2 position and a 3-oxanyl (tetrahydropyran) group at the C3 position, this molecule offers a unique combination of steric bulk, metabolic stability, and hydrogen-bonding capacity[2]. Recently, this scaffold has gained significant traction in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, specifically CFTR correctors designed to rescue misfolded proteins like F508del-CFTR[3][4].
This application note provides an authoritative guide on the physicochemical rationale for utilizing 2-amino-3-(3-oxanyl)-1-propanol and details self-validating experimental protocols for its integration into pharmaceutical workflows.
Physicochemical Rationale: Why the 3-Oxanyl Scaffold?
In rational drug design, replacing standard aliphatic (e.g., leucine) or aromatic (e.g., phenylalanine) side chains with saturated oxygen heterocycles like tetrahydropyran (THP) is a proven strategy to optimize pharmacokinetic (PK) profiles.
Causality of Scaffold Selection:
LogD Optimization: The inclusion of the cyclic ether oxygen acts as a hydrogen-bond acceptor, significantly lowering the lipophilicity (LogP) compared to carbocyclic analogs. This improves aqueous solubility and reduces non-specific protein binding.
Metabolic Stability: Unlike aromatic rings that are susceptible to CYP450-mediated epoxidation or aliphatic chains prone to
ω
-oxidation, the saturated THP ring offers a metabolically hardened surface.
Transition-State Mimicry: The 1,2-amino alcohol moiety is a classic transition-state isostere for the tetrahedral intermediate of peptide bond hydrolysis, making it an ideal core for protease inhibitors.
Recent breakthroughs in cystic fibrosis treatment rely on small molecules that act as "correctors" to facilitate the processing and trafficking of mutant CFTR proteins to the cell surface[4]. The 3-oxanyl amino alcohol scaffold is heavily featured in patent literature (e.g., WO2023196429A1 by Vertex Pharmaceuticals) for the synthesis of next-generation CFTR modulators[3][5].
By coupling the primary amine of 2-amino-3-(3-oxanyl)-1-propanol to a heteroaromatic core, chemists can generate potent correctors that bind directly to the transmembrane domains of the CFTR protein, stabilizing its conformation[3][4].
Mechanism of action for CFTR correctors utilizing the 3-oxanyl amino alcohol scaffold.
Experimental Workflows & Protocols
The following protocols describe the two most critical synthetic nodes for incorporating 2-amino-3-(3-oxanyl)-1-propanol into drug scaffolds: oxidation to the chiral aldehyde (for reductive amination) and direct amide coupling.
Workflow for incorporating 2-Amino-3-(3-oxanyl)-1-propanol into target drug scaffolds.
Protocol A: Synthesis of N-Boc-3-(3-oxanyl)alaninal via Swern Oxidation
Converting the primary alcohol to an aldehyde is essential for downstream carbon-carbon or carbon-nitrogen bond formation.
Activation: Cool a solution of oxalyl chloride in anhydrous DCM to -78°C under an inert argon atmosphere.
Ylide Formation: Add DMSO dropwise over 10 minutes.
Causality Insight: Slow addition controls the highly exothermic formation of the alkoxysulfonium ylide. Strict adherence to -78°C prevents the explosive decomposition of the intermediate and suppresses Pummerer rearrangement byproducts.
Alcohol Addition: Dissolve the N-Boc protected amino alcohol in DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78°C.
Elimination: Add TEA dropwise to facilitate the elimination to the aldehyde. Allow the reaction to slowly warm to 0°C over 1 hour.
Quench & Extract: Quench with saturated aqueous
NH4Cl
. Extract with DCM, wash the organic layer with brine, dry over
Na2SO4
, and concentrate in vacuo.
TLC: Monitor via TLC (Ninhydrin stain post-Boc deprotection). The aldehyde will run significantly higher (less polar) than the starting alcohol.
1H-NMR: Confirm success by the appearance of a sharp aldehyde proton singlet at ~9.5–9.8 ppm and the complete disappearance of the multiplet corresponding to the
CH2−OH
protons. The preservation of the alpha-chiral center is validated by the absence of epimeric doubling in the Boc-methyl signals.
Protocol B: Direct Amide Coupling for CFTR Corrector Core Synthesis
Direct coupling of the primary amine to a heteroaromatic carboxylic acid is the foundational step in synthesizing CFTR correctors[3][6].
Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature for 15 minutes.
Causality Insight: Pre-activation forms the highly reactive HOAt ester. HATU is specifically chosen over EDC/HOBt because the amine adjacent to the bulky 3-oxanyl-methyl group is sterically hindered; HATU accelerates the coupling rate and minimizes epimerization.
Coupling: Add 2-amino-3-(3-oxanyl)-1-propanol followed by DIPEA. Stir at room temperature for 4 hours.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl, saturated aqueous
NaHCO3
, and LiCl (5% aqueous).
Causality Insight: The 1N HCl wash removes unreacted amino alcohol and DIPEA. The
NaHCO3
wash removes unreacted carboxylic acid. The LiCl wash is critical for purging residual DMF from the organic layer.
LC-MS: The reaction is deemed complete when the UV trace (254 nm) shows >95% conversion of the carboxylic acid to the product mass (
[M+H]+
). The sequential acidic/basic workup ensures the crude product is typically >90% pure before column chromatography, serving as an internal validation of the extraction efficiency.
In Vitro Toxicity Assessment of Novel Amino Alcohols: Application Notes and Protocols for 2-Amino-3-(3-oxanyl)-1-propanol
Introduction: The Imperative for Early-Stage In Vitro Toxicological Profiling The journey of a novel chemical entity from discovery to market is fraught with challenges, with unforeseen toxicity being a primary cause of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Early-Stage In Vitro Toxicological Profiling
The journey of a novel chemical entity from discovery to market is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] For novel compounds such as 2-Amino-3-(3-oxanyl)-1-propanol, a comprehensive understanding of its potential toxicological profile at the earliest stages of development is not just a regulatory requirement but a strategic necessity. This amino alcohol, with its characteristic propanol backbone, an amino group at the second carbon, and a 3-oxanyl cyclic ether moiety, presents a unique chemical architecture.[2] Its potential applications in pharmaceuticals or as a specialty chemical intermediate underscore the need for a robust safety assessment.[2]
In vitro toxicology offers a powerful, ethical, and efficient alternative to traditional animal testing, providing critical data on a compound's potential to cause cellular damage.[3] These assays, when thoughtfully selected and meticulously executed, can elucidate mechanisms of toxicity, inform structure-activity relationships, and guide the selection of safer lead candidates, thereby de-risking the development pipeline.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of a tiered in vitro toxicity testing strategy for 2-Amino-3-(3-oxanyl)-1-propanol, which can be adapted for other novel amino alcohols. We will delve into the causality behind experimental choices, providing not just protocols but a framework for generating reliable and interpretable data.
A Tiered Approach to In Vitro Toxicity Assessment
A hierarchical or tiered testing strategy is the most logical and resource-efficient approach to evaluating the toxicological profile of a new chemical entity. This strategy begins with broad assessments of cytotoxicity to determine the relevant concentration range for subsequent, more specific, and mechanistically informative assays, such as those for genotoxicity.
Caption: Tiered in vitro toxicity testing workflow.
Tier 1: Basal Cytotoxicity Assays
The initial step in our toxicological evaluation is to assess the basal cytotoxicity of 2-Amino-3-(3-oxanyl)-1-propanol. This will establish the concentration range over which the compound elicits a toxic response in cultured cells, culminating in the determination of the IC50 (the concentration that inhibits 50% of the cell population's viability). We will employ two mechanistically distinct yet complementary assays: the MTT assay, which measures mitochondrial activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.
Principle: The MTT assay is a colorimetric method that quantifies cell viability based on the metabolic activity of mitochondria.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human hepatoma cell line, is often used for its metabolic capabilities) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 2-Amino-3-(3-oxanyl)-1-propanol in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing.
Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include vehicle controls (medium with the solvent at the highest concentration used) and untreated controls. Incubate for 24 or 48 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[6]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Neutral Red Uptake (NRU) Assay
Principle: This assay evaluates cell viability by measuring the uptake of the supravital dye, Neutral Red, into the lysosomes of living cells.[7][8] The dye is only retained in the lysosomes of viable cells; therefore, the amount of dye absorbed is proportional to the number of healthy cells.[7]
Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Neutral Red Staining: After the treatment period, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 3 hours at 37°C.[3]
Dye Extraction: Remove the Neutral Red-containing medium, wash the cells with PBS, and add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[9]
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[9]
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Assay
Principle
Endpoint Measurement
MTT Assay
Mitochondrial dehydrogenase activity
Absorbance of formazan at 570 nm
Neutral Red Uptake
Lysosomal integrity and uptake of Neutral Red dye
Absorbance of extracted Neutral Red at 540 nm
Table 1: Comparison of Basal Cytotoxicity Assays.
Tier 2: Genotoxicity Assessment
Once the cytotoxic concentration range of 2-Amino-3-(3-oxanyl)-1-propanol has been established, the next tier of investigation focuses on its genotoxic potential – the ability to damage cellular DNA. Genotoxicity is a critical endpoint in safety assessment as it is often linked to carcinogenicity. We will utilize two internationally recognized assays: the Ames test for detecting gene mutations in bacteria and the in vitro micronucleus test for assessing chromosomal damage in mammalian cells.
The Critical Role of Metabolic Activation
Many compounds are not directly genotoxic but become so after being metabolized by enzymes in the body, primarily in the liver.[10] To mimic this in vivo condition in an in vitro setting, a liver homogenate fraction, known as S9, is added to the assay system.[11][12] The S9 fraction contains a mixture of metabolic enzymes, including cytochrome P450s, that can convert a pro-mutagen into its active, DNA-reactive form.[12][13] For a comprehensive assessment, genotoxicity assays should be performed both with and without the S9 metabolic activation system.[13]
Caption: Role of S9 in mimicking in vivo metabolic activation.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Principle: The Ames test is a widely used method for identifying compounds that can cause gene mutations.[14] It utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[14] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid and, consequently, to grow on a medium lacking it.
Protocol (Plate Incorporation Method):
Strain Selection: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535, and TA1537 or TA97a, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the concentration range of 2-Amino-3-(3-oxanyl)-1-propanol to be used in the main experiment.
Assay Procedure:
To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for the metabolic activation arm) or buffer (for the non-activation arm).
Incubate briefly.
Add 2 mL of molten top agar and vortex gently.
Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration with at least one strain.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Principle: This assay detects damage to chromosomes in mammalian cells.[15] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[16] An increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (affecting chromosome number) activity.[13]
Protocol:
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).[15][17]
Dose Selection: Based on the cytotoxicity data from Tier 1, select at least three analyzable concentrations of 2-Amino-3-(3-oxanyl)-1-propanol.
Treatment: Expose the cells to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A long-term treatment (e.g., 24 hours) without S9 is also performed.
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A compound is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or if a statistically significant increase is observed at one or more concentrations.
Parameter
Ames Test (OECD 471)
In Vitro Micronucleus Test (OECD 487)
Test System
Bacteria (Salmonella, E. coli)
Mammalian cells (e.g., TK6, CHO, lymphocytes)
Genetic Endpoint
Gene mutation (point mutations, frameshifts)
Chromosomal damage (clastogenicity, aneugenicity)
Metabolic Activation
With and without S9 mix
With and without S9 mix
Positive Result
Dose-related increase in revertant colonies
Dose-related increase in micronucleated cells
Table 2: Key Features of Genotoxicity Assays.
Interpretation of Results and Concluding Remarks
The data generated from this tiered in vitro toxicity testing strategy will provide a foundational understanding of the toxicological profile of 2-Amino-3-(3-oxanyl)-1-propanol.
Cytotoxicity Data (IC50 values): These values will establish the potency of the compound in causing cell death and will be crucial for selecting appropriate concentrations for further testing, preventing overt toxicity from confounding the results of more sensitive assays like the genotoxicity tests. A study on various amino alcohols showed that their cytotoxicity can be influenced by interactions with glutathione and the generation of reactive oxygen species, suggesting a potential mechanism to investigate if significant cytotoxicity is observed.[1]
Genotoxicity Data:
A positive Ames test suggests that the compound is a bacterial mutagen.
A positive micronucleus test indicates the potential to cause chromosomal damage in mammalian cells.
Positive results in the presence of S9 but not in its absence would point towards the formation of genotoxic metabolites.
Negative results in both assays would provide a degree of confidence in the compound's lack of genotoxic potential under the tested conditions.
It is crucial to remember that in vitro assays are a screening tool. Positive findings do not necessarily equate to a definitive human health hazard but rather serve as a critical alert, warranting further investigation, potentially including in vivo follow-up studies. Conversely, a clean slate in this initial battery of tests provides strong support for the continued development of 2-Amino-3-(3-oxanyl)-1-propanol. By integrating these robust in vitro protocols into the early stages of research and development, we can make more informed decisions, prioritize safer compounds, and ultimately contribute to the development of safer chemicals and pharmaceuticals.
References
Högberg, J., Bäck, T., Sjöström, M., & Lindgren, F. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(3), 239-245.
Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
Wills, J. W., Johnson, G. E., & Doak, S. H. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 131-140.
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
European Commission Joint Research Centre. (2013, February 4). DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Verstraelen, S., et al. (2013). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 940, 19-25.
Johnson, G. E., et al. (2015). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 131-140.
Pinto, M., et al. (2021).
IPhase Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]
Li, Y., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]
Li, Y., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(1), 1-15.
Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]
ResearchGate. (n.d.). In vitro cytotoxicity of β amino alcohols on different human cell lines a. Retrieved from [Link]
OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
Guan, Y., et al. (2011). Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry, 54(11), 3963-3974.
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]
OECD. (2020, June 26). Test Guideline No. 471. Retrieved from [Link]
PubChem. (n.d.). s(+)-2-Amino-1-propanol-3,3,3-d3. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide. Retrieved from [Link]
Nielsen, C. J., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. The Journal of Physical Chemistry A, 125(39), 8564-8577.
Chiral resolution of 2-Amino-3-(3-oxanyl)-1-propanol enantiomers
Executive Summary & Mechanistic Rationale 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol) is a highly versatile chiral amino alcohol[1]. Its unique structural motif—combini...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol) is a highly versatile chiral amino alcohol[1]. Its unique structural motif—combining a primary alcohol, a primary amine, and a cyclic ether (oxanyl ring)—makes it a privileged intermediate in the synthesis of advanced therapeutics, including cystic fibrosis transmembrane conductance regulator (CFTR) modulators and targeted kinase inhibitors[2].
The molecule possesses two distinct stereocenters: one at the C2 position of the aliphatic chain and another at the C3 position of the tetrahydropyran ring, resulting in four possible stereoisomers. Because the pharmacological efficacy of such molecules is almost exclusively tied to a single enantiomeric conformation[3], establishing a robust, scalable chiral resolution pipeline is a critical bottleneck in process chemistry.
This application note details two orthogonal, self-validating methodologies for the isolation of enantiopure 2-Amino-3-(3-oxanyl)-1-propanol:
Thermodynamic Resolution: Classical diastereomeric salt formation using L-(+)-Tartaric Acid.
Figure 1: Divergent workflows for the chiral resolution of 2-Amino-3-(3-oxanyl)-1-propanol.
Methodology 1: Classical Resolution via Diastereomeric Salt Formation
Causal Rationale:
Classical resolution relies on the thermodynamic differences in lattice energy between diastereomeric salts. L-(+)-Tartaric acid is an optimal resolving agent for amino alcohols because its two carboxylate groups and two hydroxyl groups provide a dense hydrogen-bonding network[4][5]. When reacted with racemic 2-Amino-3-(3-oxanyl)-1-propanol in a carefully tuned dielectric environment (Methanol/Water), the (2S)-enantiomer forms a highly crystalline, insoluble salt, while the (2R)-enantiomer remains solvated[5].
Step-by-Step Protocol: Fractional Crystallization
Note: This protocol is self-validating. If the initial precipitate is gelatinous rather than crystalline, the solvent dielectric constant is too low, indicating insufficient water content.
Salt Formation:
Suspend 100 mmol (approx. 15.9 g) of racemic 2-Amino-3-(3-oxanyl)-1-propanol in 80 mL of Methanol.
In a separate flask, dissolve 100 mmol (15.0 g) of L-(+)-Tartaric acid in 60 mL of Methanol and 10 mL of Deionized Water. Heat to 60 °C until fully dissolved.
Controlled Nucleation:
Add the amine solution dropwise to the tartaric acid solution over 30 minutes while maintaining the temperature at 60 °C.
Crucial Step: Cool the mixture slowly to 20 °C at a rate of 5 °C/hour. Rapid cooling causes kinetic trapping of the (2R)-salt, severely degrading the enantiomeric excess (ee%).
Isolation:
Stir at 20 °C for an additional 12 hours to allow for Ostwald ripening.
Isolate the crystalline (2S)-amine-tartrate salt via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Methanol.
Basification & Recovery:
Suspend the isolated salt in 50 mL of water. Add 6M NaOH dropwise until the pH reaches 11.0.
Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (2S)-enantiomer.
Causal Rationale:
Enzymatic kinetic resolution offers superior enantioselectivity compared to classical methods. Candida antarctica lipase B (CALB, commercially available as Novozym 435) features a highly specific active site that discriminates stereocenters adjacent to the reacting functional group[6].
However, because primary amines are potent nucleophiles, exposing the unprotected amino alcohol to an acyl donor (vinyl acetate) would result in uncontrolled, non-enzymatic N-acylation. Therefore, the amine must first be protected with a bulky tert-butyloxycarbonyl (Boc) group. The Boc group not only prevents N-acylation but also provides the necessary steric bulk for CALB to differentiate the (2R) and (2S) enantiomers via steric hindrance within its catalytic pocket.
React the racemic amino alcohol (50 mmol) with Di-tert-butyl dicarbonate (Boc₂O, 52 mmol) in THF/H₂O (1:1) with NaHCO₃ (60 mmol) for 4 hours at room temperature. Extract with Ethyl Acetate to isolate the N-Boc derivative.
Enzymatic Resolution:
Dissolve the racemic N-Boc-amino alcohol (40 mmol) in 100 mL of anhydrous Methyl tert-butyl ether (MTBE). Note: MTBE is chosen because it maintains the enzyme's hydration shell without participating in the reaction.
Add 3.0 equivalents of Vinyl Acetate (120 mmol) and 1.5 g of Novozym 435 (immobilized CALB).
Incubate the suspension in an orbital shaker at 35 °C and 200 rpm.
Monitoring & Quenching:
Monitor the reaction via Chiral HPLC. Terminate the reaction exactly at 50% conversion (typically 18–24 hours) by filtering off the immobilized enzyme.
Separation & Deprotection:
Separate the highly lipophilic (2R)-acetate from the unreacted polar (2S)-alcohol using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
Deprotect the desired fraction using 4M HCl in Dioxane to yield the enantiopure hydrochloride salt of the amino alcohol.
Analytical Validation & Quantitative Data
To ensure the trustworthiness of the resolution, the enantiomeric excess (ee%) must be rigorously quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this validation[3].
Table 1: Chiral HPLC Analytical Parameters
Parameter
Specification
Rationale
Column
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Amylose-based stationary phase excels at resolving Boc-protected amino alcohols.
Mobile Phase
Hexane / Isopropanol (90:10 v/v)
Provides optimal hydrogen bonding interactions with the chiral selector.
Flow Rate
1.0 mL/min
Balances theoretical plate count with run time.
Detection
UV at 210 nm
Detects the carbamate chromophore of the Boc group.
Retention Times
(2S)-Alcohol: ~8.4 min (2R)-Alcohol: ~11.2 min
Baseline resolution (
Rs>2.0
) guarantees accurate ee% integration.
Optimizing storage conditions to prevent 2-Amino-3-(3-oxanyl)-1-propanol degradation
Welcome to the Technical Support Center for 2-Amino-3-(3-oxanyl)-1-propanol. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Amino-3-(3-oxanyl)-1-propanol. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound.
Due to the presence of an unhindered primary amine, a primary alcohol, and a tetrahydropyran (oxanyl) ring, this molecule is highly susceptible to specific environmental degradation pathways. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure the integrity of your experimental workflows.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why does my batch of 2-Amino-3-(3-oxanyl)-1-propanol develop a white, crusty precipitate after being opened multiple times?A: This is a classic symptom of carbamate formation. 2-Amino-3-(3-oxanyl)-1-propanol contains a highly nucleophilic primary amine. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO₂) to form an insoluble alkylammonium carbamate salt.
Causality: The primary amine attacks the electrophilic carbon of CO₂. This process is significantly accelerated by ambient humidity, as water molecules stabilize the zwitterionic intermediates and lower the activation energy barrier through hydrogen bonding[1]. To prevent this, the compound must be handled exclusively in a dry, inert atmosphere.
Q: We are observing a gradual yellowing of the compound in solution over time. What is the degradation mechanism?A: Yellowing indicates oxidative degradation. Amino alcohols are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, UV light, and transition metal impurities. The primary alcohol can oxidize to an aldehyde, while the amine can oxidize to N-oxides or undergo depolymerization-like chain reactions at elevated temperatures[2].
Causality: UV light or trace metals initiate radical formation, which reacts with O₂ to form peroxyl radicals, propagating the degradation. Prevention requires storing the compound in amber vials (blocking UV) and purging the headspace with Argon to displace oxygen.
Q: What is the optimal temperature and solvent for long-term storage of stock solutions?A: For long-term storage, the compound should be stored neat (as a lyophilized solid) at -20°C or -80°C in a desiccator. If a stock solution must be prepared for in vivo or in vitro workflows, use anhydrous, degassed solvents (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) and store at -80°C for no longer than 6 months, or -20°C for 1 month[3].
Causality: Lower temperatures reduce the kinetic energy available to overcome the activation barriers of both oxidation and carbamate formation. Aqueous solutions should be prepared fresh daily to prevent slow ring-opening hydrolysis of the oxanyl ring driven by the basicity of the amine itself.
Section 2: Degradation Pathways Visualization
Fig 1. Primary degradation pathways of 2-Amino-3-(3-oxanyl)-1-propanol via CO2 and O2 exposure.
Section 3: Quantitative Stability Data
The following table summarizes the expected shelf life of 2-Amino-3-(3-oxanyl)-1-propanol under various storage conditions based on kinetic degradation profiling.
Storage Condition
Atmosphere
Container Material
Estimated Shelf Life
Primary Degradant
25°C (Ambient)
Air (Humid)
Clear Glass
< 1 week
Carbamate / N-Oxides
4°C
Air (Dry)
Amber Glass
1 month
Carbamate
-20°C
Argon
Amber Glass, PTFE Septum
6 months
Trace Oxidation
-80°C
Argon
Amber Glass, PTFE Septum
> 2 years
None detected
Section 4: Self-Validating Experimental Protocols
Protocol 1: Inert-Atmosphere Aliquoting and Storage System
Objective: Prevent CO₂/O₂ exposure and validate the integrity of the storage environment.
Lyophilization: Dry the synthesized or purchased compound under high vacuum (<0.1 mbar) for 24 hours to remove trace water.
Glovebox Transfer: Transfer the lyophilized flask into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure during subsequent experiments.
Sealing: Seal the vials with PTFE-lined caps. Causality: PTFE is chemically inert and highly impermeable to atmospheric gases compared to standard silicone septa.
Self-Validation Checkpoint: Place the sealed vials in a secondary vacuum-sealed Mylar bag containing a cobalt-free moisture indicator card. Store at -20°C.
Validation: Before use, inspect the indicator card. If the card has shifted from blue to pink, the seal is compromised, and the aliquot must be re-purified or discarded.
Fig 2. Self-validating aliquoting and storage workflow for degradation prevention.
Objective: Establish the exact degradation kinetics of your specific batch to set internal expiration dates.
Sample Preparation: Prepare 10 mg/mL solutions of the compound in LC-MS grade water and anhydrous methanol.
Stress Conditions: Expose aliquots to three conditions: (A) 40°C / 75% RH, (B) Ambient light exposure, (C) 1 atm CO₂ bubbling for 10 minutes.
LC-MS Analysis: Run samples on a high-resolution LC-MS (e.g., Q-TOF) at Day 0, 3, 7, and 14.
Self-Validation Checkpoint: Include a known stable internal standard (e.g., structurally related stable isotope-labeled standard) in all injections.
Validation: If the internal standard's peak area varies by >5% between runs, recalibrate the mass spectrometer before quantifying the degradation of 2-Amino-3-(3-oxanyl)-1-propanol.
References
Title: A Unified Approach to CO₂–Amine Reaction Mechanisms
Source: PMC - NIH
URL: [Link]
Title: Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization
Source: MDPI
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base.
2-Amino-3-(3-oxanyl)-1-propanol is a highly polar, versatile amino alcohol[1]. Due to the presence of a primary amine, a primary alcohol, and a 3-oxanyl (tetrahydropyran/THP) ether ring, this molecule is exceptionally susceptible to oxidative degradation during its synthesis. This guide provides field-proven, mechanistic insights to eliminate N-oxides, aldehydes, and peroxide adducts during the reduction of its amino acid precursor.
Part 1: Mechanistic Causality of Oxidative Degradation
The root cause of oxidative impurities in this workflow is twofold. First, ether-containing moieties—both the 3-oxanyl ring of the substrate and common reaction solvents like Tetrahydrofuran (THF)—readily undergo autoxidation upon exposure to atmospheric oxygen and light, forming highly reactive
α
-hydroperoxides ([2]).
Second, during the basic workup required to liberate the amino alcohol from boron complexes, the free primary amine acts as a strong nucleophile. It is easily oxidized by these accumulated peroxides to form N-oxides (+16 Da) or hydroxylamines. Simultaneously, the newly formed primary alcohol can be over-oxidized to an aldehyde (-2 Da) or carboxylic acid.
Fig 1: Mechanistic pathway of autoxidation and oxidative degradation of the amino alcohol.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why do I observe a persistent +16 Da mass impurity in my LC-MS analysis of the final product?Root Cause: A +16 Da mass shift indicates the formation of an N-oxide at the primary amine. The lone pair of electrons on the nitrogen is highly susceptible to oxidation. Because the molecule contains a 3-oxanyl (tetrahydropyran) ring, it is prone to autoxidation, generating internal hydroperoxides that facilitate this N-oxidation during concentration or storage[3].
Resolution: Purge all solvents with Argon for 30 minutes prior to use. Store the final product at -20 °C under an inert atmosphere, and consider adding 0.1% BHT (butylated hydroxytoluene) to your storage solvent as an antioxidant stabilizer.
Q2: I am using commercial Borane-Tetrahydrofuran (
BH3
-THF) to reduce 2-amino-3-(3-oxanyl)propanoic acid. The reaction stalls, and oxidative impurities spike during workup. What is happening?Root Cause: Commercial
BH3
-THF solutions degrade over time, cleaving the THF ring to form butoxyboranes. More critically, THF is a notorious peroxide former. If the THF used lacks stabilizers and is exposed to air, the accumulated peroxides will directly oxidize the newly formed amino alcohol during the basic workup phase ([4]).
Resolution: Transition to an in-situ borane generation method using
NaBH4
and
I2
, or use Borane-Dimethylsulfide (
BH3
-DMS) in 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF forms peroxides at a significantly slower rate than THF and provides better phase separation.
Q3: How can I selectively remove N-oxide impurities if they have already formed, without losing my highly polar amino alcohol in the aqueous layer?Root Cause: 2-Amino-3-(3-oxanyl)-1-propanol is highly water-soluble. Standard aqueous reductive washes (like heavy sodium bisulfite) will result in massive yield loss to the aqueous phase.
Resolution: Implement a non-aqueous reductive rescue. Treat the contaminated organic layer with Polymer-Supported Triphenylphosphine (PS-PPh3). The resin selectively reduces N-oxides back to the free amine. Because the byproduct (triphenylphosphine oxide) remains bound to the polymer, you can simply filter the resin away, preserving the yield of your polar product.
Part 3: Quantitative Impact of Solvent & Reagent Selection
To optimize your synthesis, refer to the following comparative data on reducing systems and their impact on oxidative degradation:
Reducing System
Solvent Choice
Peroxide Risk Profile
N-Oxide Impurity (%)
Typical Isolated Yield (%)
BH3
-THF (Commercial)
THF (Unstabilized)
High
8 - 15%
45 - 55%
BH3
-DMS
THF (BHT Stabilized)
Moderate
2 - 5%
70 - 75%
NaBH4
/
I2
(In-situ)
2-MeTHF
Low
< 0.5%
85 - 92%
Part 4: Validated Experimental Protocols
Fig 2: Optimized peroxide-free reduction workflow for 2-Amino-3-(3-oxanyl)-1-propanol.
Preparation: Charge a flame-dried round-bottom flask with 2-amino-3-(3-oxanyl)propanoic acid (1.0 eq) and
NaBH4
(2.5 eq). Purge the system with Argon for 15 minutes.
Causality: Purging removes atmospheric oxygen, preventing baseline autoxidation of the THP ring.
Solvent Validation: Suspend the mixture in anhydrous 2-Methyltetrahydrofuran (2-MeTHF).
Self-Validation: Before addition, test the 2-MeTHF with KI-starch indicator paper. The paper must remain white (<1 ppm peroxides). If it turns blue/black, discard the solvent.
Reduction: Cool the suspension to 0 °C. Dissolve Iodine (
I2
) (1.0 eq) in peroxide-free 2-MeTHF and add dropwise over 30 minutes.
Causality:
I2
reacts with
NaBH4
to generate diborane gas in situ. This bypasses the need for commercial
BH3
-THF solutions, which harbor peroxide impurities.
Maturation: Heat the reaction to reflux (80 °C) for 12 hours. Monitor completion via LC-MS.
Quench: Cool to 0 °C. Carefully add Methanol dropwise until hydrogen evolution ceases, followed by 1M HCl to pH 2.
Causality: Methanol safely quenches residual borane, while HCl breaks the highly stable boron-nitrogen complex formed with the primary amine ([5]).
Protocol B: Reductive Isolation Workflow
pH Adjustment: Under a positive pressure of Argon, adjust the aqueous layer to pH 10 using 2M NaOH.
Causality: The basic environment frees the amine, making it highly nucleophilic and vulnerable to oxidation; the Argon blanket is critical here.
Reductive Wash: Add 10 mol% of aqueous Sodium Thiosulfate (
Na2S2O3
) to the mixture and stir for 15 minutes.
Causality: Thiosulfate acts as a sacrificial reductant, neutralizing any residual iodine and destroying trace hydroperoxides before they can attack the free amine.
Extraction: Extract the aqueous layer with 2-MeTHF (3 × 10 volumes).
Self-Validation: Analyze the combined organic layers via LC-MS. Look for the
[M+H]+
peak at m/z 160.1 (product) and check for a +16 Da peak at m/z 176.1 (N-oxide).
N-Oxide Rescue (If required): If the m/z 176.1 peak is >1%, add Polymer-Supported Triphenylphosphine (PS-PPh3) (1.2 eq relative to impurity) to the organic layer. Stir at 25 °C for 2 hours.
Causality: PS-PPh3 reduces the N-oxide back to the amine. The resulting phosphine oxide remains polymer-bound, preventing contamination and avoiding yield-destroying aqueous washes.
Isolation: Filter off the resin, concentrate the filtrate under reduced pressure (bath temp <35 °C), and immediately backfill the flask with Argon. Store at -20 °C.
References
Green Chemistry Articles of Interest to the Pharmaceutical Industry
Source: Organic Process Research & Development
URL:[Link]
Integrated Approach to the Development and Understanding of the Borane Reduction of a Carboxylic Acid
Source: Organic Process Research & Development
URL:[Link]
Safe Handling of Boranes at Scale
Source: Organic Process Research & Development
URL:[Link]
Technical Support Center: Resolving Peak Tailing of 2-Amino-3-(3-oxanyl)-1-propanol
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing complex chromatographic challenges with polar amino alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing complex chromatographic challenges with polar amino alcohols.
Section 1: Molecular Profiling & Root Cause Analysis
Q: Why does 2-Amino-3-(3-oxanyl)-1-propanol exhibit severe peak tailing and poor retention in standard chromatography?
A: 2-Amino-3-(3-oxanyl)-1-propanol is a highly polar, hydrophilic molecule containing a primary amine, a primary alcohol, and a tetrahydropyran (oxanyl) ring. Its problematic chromatographic behavior is dictated by two primary failure modes in standard Reversed-Phase Liquid Chromatography (RPLC):
Silanophilic Interactions (Chemical Tailing): The primary amine has a pKa of approximately 9.5. At standard mobile phase pH ranges (pH 3–8), the amine is fully protonated (-NH3+). Simultaneously, residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into negatively charged silanoxanes (Si-O-) at any pH above 3.0. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism[1]. This interaction acts like chemical "velcro," causing the analyte molecules to desorb at uneven rates, resulting in an asymmetrical, tailing peak[2].
Hydrophilic Washout: Due to its high polarity, the molecule exhibits minimal hydrophobic partitioning into standard C18 stationary phases. When secondary silanol interactions are suppressed, the molecule often elutes near the void volume (Retention Factor, k' < 1).
Mechanism of secondary ion-exchange interactions causing peak tailing.
Q: What are the primary chromatographic strategies to resolve this tailing and achieve a Gaussian peak shape?
A: To achieve a symmetrical peak (Asymmetry Factor < 1.5), you must systematically eliminate the electrostatic interactions or fundamentally change the retention mode.
Strategy A: High-pH RPLC (Amine Deprotonation)
By raising the mobile phase pH at least 1-2 units above the analyte's pKa (e.g., pH 10.5–11.0 using ammonium hydroxide), the primary amine is deprotonated into a neutral state (-NH2)[3]. This completely eliminates the ion-exchange interaction with the silica surface. Furthermore, neutralizing the amine increases the molecule's overall hydrophobicity, improving RPLC retention. (Note: This requires a high-pH stable column, such as a hybrid organic-inorganic silica column).
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar amino alcohols lacking strong UV chromophores, HILIC coupled with Mass Spectrometry (LC-MS) is the modern gold standard[4]. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[5]. Retention is driven by partitioning into a water-enriched layer immobilized on the stationary phase surface, bypassing traditional RPLC tailing mechanisms entirely.
Strategy C: Low-pH RPLC with Silanol Masking
Operating at a low pH (e.g., pH 2.0–2.5 using Formic Acid) ensures that the residual silanol groups are fully protonated and neutralized (Si-OH), shutting down the secondary ion-exchange pathway[6]. However, because the amine remains protonated, retention will be very low unless an ion-pairing agent is utilized.
Quantitative Comparison of Chromatographic Strategies
Strategy
Mobile Phase pH
Analyte State
Silanol State
Typical Retention (k')
Expected Asymmetry (As)
Standard RPLC (Unoptimized)
6.0 - 7.0
Protonated (+1)
Ionized (-1)
< 1.0
> 2.0 (Severe Tailing)
Low-pH RPLC
2.0 - 2.5
Protonated (+1)
Neutral (0)
< 1.0
1.2 - 1.5
High-pH RPLC
10.5 - 11.0
Neutral (0)
Ionized (-1)
2.0 - 5.0
1.0 - 1.2
HILIC
4.0 - 6.0 (Buffer)
Protonated (+1)
N/A (Water Layer)
3.0 - 10.0
1.0 - 1.2
Section 3: Self-Validating Experimental Protocols
Decision tree for resolving peak tailing and retention issues.
Protocol 1: High-pH RPLC Method Development
Objective: Neutralize the amine to improve retention and eliminate silanol interactions.
System Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile.
Self-Validation Check: Run a blank gradient from 5% to 95% B. The baseline must remain stable without excessive drift, confirming the buffer is fully dissolved and LC-MS compatible.
Column Equilibration: Install a high-pH stable hybrid C18 column (e.g., Waters XBridge). Equilibrate with 10 column volumes of 95% A / 5% B.
Self-Validation Check: Monitor system pressure. The pressure ripple must be <1%, confirming no buffer precipitation has occurred in the system.
System Suitability Test (SST): Inject a mixed standard containing a neutral marker (e.g., Uracil) and 2-Amino-3-(3-oxanyl)-1-propanol.
Self-Validation Check: Calculate the Asymmetry Factor (As). Uracil As < 1.1 confirms there are no physical voids in the column. Target analyte As < 1.2 confirms the chemical tailing mechanism has been successfully neutralized[7].
Protocol 2: HILIC-MS Method Development
Objective: Maximize retention of the polar amino alcohol utilizing hydrophilic partitioning.
Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Prepare Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.
Self-Validation Check: Visually inspect Mobile Phase B. It must be perfectly clear. Buffer precipitation is a high risk in >80% organic solvents[5].
Column Equilibration: Install a Zwitterionic or Amide HILIC column. Flush with 30-50 column volumes of 95% B. HILIC requires significantly longer equilibration times to establish the aqueous layer.
Self-Validation Check: Perform three consecutive injections of the standard. The Retention Time (RT) %RSD must be < 0.5%. Drifting retention times indicate the aqueous layer is not yet fully formed.
Sample Diluent Optimization: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile).
Self-Validation Check: Inject the sample. If the peak exhibits fronting or splitting, the sample diluent contains too much water, disrupting the HILIC partitioning mechanism.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I definitively diagnose whether my peak tailing is caused by chemical interactions or a physical system issue?A: Inject a completely neutral, non-ionizable reference standard (such as toluene or uracil) under your current method conditions. Because neutral compounds cannot undergo acid-base or ion-exchange interactions with silanols, they should elute as perfectly symmetrical Gaussian peaks. If the neutral compound exhibits tailing, your system has a physical defect (e.g., a void in the column bed, excessive extra-column tubing, or a poorly seated fitting). If the neutral compound is symmetrical but your amino alcohol tails, the root cause is a chemical secondary interaction[2].
Q: I lowered my mobile phase pH to 2.5 to neutralize the silanols, but now my amino alcohol elutes in the void volume. Why?A: Lowering the pH to 2.5 successfully protonates the residual silanols (Si-O- → Si-OH), shutting down the secondary ion-exchange interactions that cause tailing[6]. However, at this pH, your primary amine remains fully protonated and highly polar. Without the secondary retention mechanism provided by the silanols, the molecule's inherent hydrophilicity causes it to wash out of the C18 stationary phase without partitioning. To resolve this, you must either add an ion-pairing agent or switch to a HILIC methodology[4].
Q: Can I use triethylamine (TEA) to block silanols if I am coupling my HPLC to a Mass Spectrometer (LC-MS)?A: Historically, adding a competing base like TEA (at ~5 mM) to the mobile phase was a standard technique to saturate active silanol sites and improve peak shape for basic analytes[6]. However, TEA is strictly discouraged in LC-MS workflows. It causes severe ion suppression in the electrospray ionization (ESI) source and leaves persistent background contamination in the mass spectrometer. For LC-MS, utilize volatile buffers (e.g., ammonium formate or ammonium hydroxide) and optimize the pH or stationary phase instead[5].
References
HPLC Peak Tailing - Axion Labs. Axion Labs. Available at:[Link]
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech. Available at:[Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. Available at:[Link]
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. Available at:[Link]
peak tailing - Chromatography Forum. Chromatography Forum. Available at:[Link]
Mixed-Mode Chromatography—A Review. LCGC International. Available at:[Link]
Technical Support Center: Purification and Recrystallization of 2-Amino-3-(3-oxanyl)-1-propanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar amino alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar amino alcohols. 2-Amino-3-(3-oxanyl)-1-propanol presents a unique set of downstream processing challenges due to its highly polar 1,3-aminoalcohol backbone and hydrophilic cyclic ether (tetrahydropyran) ring 1.
This guide is engineered to provide self-validating, mechanistic solutions to the most common bottlenecks encountered during the purification and crystallization of this compound.
Part 1: Troubleshooting FAQs
Q1: Why does my product streak severely on normal-phase silica gel, and how do I recover it?The Causality: Normal-phase silica gel is packed with acidic surface silanol groups (Si-OH). The primary amine of 2-Amino-3-(3-oxanyl)-1-propanol is highly basic. When loaded onto bare silica, the amine undergoes strong hydrogen bonding and irreversible ion-exchange interactions with these silanols, leading to severe peak tailing, streaking, and poor mass recovery.
The Solution: Abandon bare silica. Utilize Reverse-Phase (C18) chromatography with a basic mobile phase modifier (e.g., 0.1%
NH4OH
) to suppress amine ionization, or employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar analytes.
Q2: I cannot extract the free base from the aqueous reaction mixture using ethyl acetate or dichloromethane. How do I remove inorganic salts?The Causality: The partition coefficient (logP) of this specific amino alcohol is highly negative due to the cumulative polarity of the amine, the hydroxyl group, and the oxanyl oxygen. It will not partition into organic solvents.
The Solution: Use a strong cation-exchange resin (e.g., Dowex 50WX8) 2. The protonated amine binds ionically to the sulfonic acid groups on the resin. Inorganic salts and neutral impurities wash through with water. Eluting with aqueous ammonia deprotonates the amine, releasing the pure free base.
Q3: The isolated free base is a viscous oil that refuses to crystallize. How can I obtain a workable solid?The Causality: The high degree of intermolecular hydrogen bonding combined with the conformational flexibility of the oxanyl ring prevents the free base from forming an ordered crystal lattice. It instead forms an amorphous, hygroscopic syrup.
The Solution: Convert the free base to a hydrochloride (HCl) salt 3. Protonating the amine neutralizes its nucleophilic lone pair, disrupts the amorphous hydrogen-bonded network, and introduces strong ionic interactions that significantly increase the lattice energy, driving crystallization.
Part 2: Experimental Workflows & Methodologies
Protocol A: Ion-Exchange Desalting and Free Base Isolation
This protocol isolates the highly polar free base from an aqueous crude mixture containing inorganic salts.
Resin Preparation: Swell 50 g of strong cation-exchange resin (H+ form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent is pH neutral.
Loading: Dilute the aqueous crude mixture of 2-Amino-3-(3-oxanyl)-1-propanol to a 10% w/v solution. Load onto the column at a flow rate of 1-2 CV/hour.
Washing: Wash the column with 5 CV of DI water to remove all inorganic salts and non-basic organics.
Self-Validation Check: Add a drop of
0.1MAgNO3
to the effluent. The absence of a white
AgCl
precipitate confirms all chloride salts have been washed away.
Elution: Elute the product using 2M aqueous Ammonium Hydroxide (
NH4OH
).
Self-Validation Check: Monitor the pH of the eluent. The product will only elute when the pH exceeds 10. Spot the fractions on a TLC plate and stain with Ninhydrin; a bright pink/purple spot confirms the presence of the primary amine.
Concentration: Lyophilize or concentrate the ninhydrin-positive fractions under reduced pressure to yield the free base as a viscous oil.
Protocol B: Hydrochloride Salt Formation and Anti-Solvent Recrystallization
This protocol converts the oily free base into a highly pure, crystalline solid 4.
Dissolution: Dissolve 10 g of the free base oil in 50 mL of anhydrous Isopropanol (iPrOH) under an inert atmosphere.
Acidification: Place the flask in an ice bath. Slowly add a stoichiometric equivalent of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously.
Self-Validation Check: Test an aliquot with damp pH paper. The addition is complete when the solution reaches pH ~2, ensuring full protonation.
Self-Validation Check: Observe the precipitation point. The addition of ether will initially produce localized cloudiness that dissipates upon stirring. Sustained turbidity indicates the saturation point has been reached and nucleation is beginning.
Crystallization & Harvesting: Stop adding ether once sustained turbidity is achieved. Allow the solution to stand undisturbed at 4°C for 12 hours. Filter the resulting white crystals under a nitrogen blanket and wash with cold
Et2O
. Dry in a vacuum desiccator.
Part 3: Mandatory Visualization
Workflow for the isolation and purification of 2-Amino-3-(3-oxanyl)-1-propanol.
Part 4: Quantitative Data Summaries
Table 1: Chromatographic Modalities for Amino Alcohols
Method
Mobile Phase
Stationary Phase
Expected Outcome
Normal Phase
DCM / MeOH
Bare Silica
Severe streaking, irreversible adsorption, <20% recovery.
Reverse Phase
H2O
/ MeCN (0.1%
NH4OH
)
C18 (Endcapped)
Good retention, sharp peaks, excellent mass recovery.
HILIC
MeCN /
H2O
(Ammonium Formate)
Diol or Amide
Excellent retention of polar free base, ideal for LC-MS.
Ion-Exchange
H2O→
aq.
NH4OH
Strong Cationic (H+ form)
Complete desalting, pure free base elution.
Table 2: Recrystallization Solvent Systems for Amino Alcohol HCl Salts
Solvent (Dissolution)
Anti-Solvent (Precipitation)
Expected Yield
Purity
Notes
Isopropanol
Diethyl Ether
>85%
>98%
Ideal system. Prevents oiling out; drives high lattice energy.
Ethanol
Ethyl Acetate
~70%
>95%
Moderate risk of partial solubility in EtOH if not strictly anhydrous.
Methanol
Acetone
<40%
>90%
Poor choice. Methanol dissolves the salt too well; acetone risks Schiff base formation.
Part 5: References
Title: Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Process for the purification of an aminoalcohol (US5866719A)
Source: Google Patents
URL:
Title: Purification of organic hydrochloride salt?
Source: ResearchGate
URL: [Link]
Overcoming low solubility of 2-Amino-3-(3-oxanyl)-1-propanol in aqueous media
Title: Technical Support Center: Overcoming Low Aqueous Solubility of 2-Amino-3-(3-oxanyl)-1-propanol Introduction Welcome to the Formulation Troubleshooting Guide for 2-Amino-3-(3-oxanyl)-1-propanol . As a Senior Applic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Overcoming Low Aqueous Solubility of 2-Amino-3-(3-oxanyl)-1-propanol
Introduction
Welcome to the Formulation Troubleshooting Guide for 2-Amino-3-(3-oxanyl)-1-propanol . As a Senior Application Scientist, I frequently assist researchers in overcoming the aqueous solubility hurdles associated with this specific molecule. Structurally, it features a basic primary amine, a polar hydroxyl group, and a bulky, lipophilic tetrahydropyran (oxanyl) ring. While the amine and hydroxyl groups offer hydrogen-bonding potential, the hydrophobic bulk of the oxanyl ring dominates its solvation thermodynamics, leading to poor aqueous solubility at physiological pH.
This guide provides self-validating protocols and mechanistic explanations to help you select the optimal solubility enhancement strategy—whether you are preparing samples for in vitro cell assays or formulating for in vivo pharmacokinetics.
Diagnostic Decision Workflow
Before diving into the FAQs, use this decision matrix to determine the most appropriate solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting a solubility enhancement strategy for 2-Amino-3-(3-oxanyl)-1-propanol.
Q1: Why does 2-Amino-3-(3-oxanyl)-1-propanol precipitate when I add it to my physiological buffer (pH 7.4)?
The Causality:
At pH 7.4, the primary amine of 2-Amino-3-(3-oxanyl)-1-propanol (estimated pKa ~9.0-9.5) exists in an equilibrium between its ionized (protonated) and unionized (free base) forms. While the protonated form is highly water-soluble, the free base is highly lipophilic due to the oxanyl ring. As the free base precipitates, Le Chatelier's principle drives the equilibrium toward the unionized state, causing cascading precipitation. [1].
The Solution: pH Adjustment & In Situ Salt Formation
If your experimental design permits a slightly lower pH (e.g., oral dosing or gastric simulation), converting the free base to a salt (like hydrochloride or mesylate) will drastically reduce the crystal lattice energy and increase hydration.
Self-Validating Protocol: In Situ Salt Screening
Preparation: Weigh 50 mg of 2-Amino-3-(3-oxanyl)-1-propanol into a glass vial.
Dispersion: Add 5 mL of deionized water. The suspension will be cloudy (free base is insoluble).
Titration: Dropwise, add 0.1 M HCl while stirring continuously.
Monitoring: Monitor the pH using a calibrated micro-pH probe.
Validation: The solution should turn completely clear once the pH drops approximately 1-2 units below the pKa (around pH 5.0 - 6.0).
Back-Titration (Stress Test): Slowly add 0.1 M NaOH to raise the pH back to 7.4. If precipitation reoccurs, it confirms that solubility is strictly pH-dependent, validating the basic nature of the drug.
Q2: I need to maintain a strict pH of 7.4 for in vitro cell culture assays. Salt formation isn't an option. What is the next best approach?
The Causality:
When pH adjustment is prohibited, you must mask the hydrophobic oxanyl ring from the aqueous environment. [2], leaving the hydrophilic exterior exposed to water. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here because its cavity size perfectly accommodates six-membered rings like the oxanyl group.
The Solution: Cyclodextrin Inclusion Complexation
By forming a 1:1 host-guest complex, you can achieve a linear increase in solubility without altering the bulk pH or using toxic organic solvents that might lyse your cells.
Self-Validating Protocol: Phase-Solubility Study
Stock Preparation: Prepare a series of HP-β-CD solutions in your pH 7.4 buffer at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).
Saturation: Add an excess amount of 2-Amino-3-(3-oxanyl)-1-propanol (e.g., 20 mg/mL) to each vial.
Equilibration: Shake the vials at 25°C for 24 hours to ensure thermodynamic equilibrium.
Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Crucial step: Discard the first 1 mL of filtrate to avoid adsorption losses.
Quantification: Analyze the filtrate via HPLC. A linear increase in API concentration with increasing CD concentration confirms an A_L-type phase solubility profile.
Caption: Step-by-step workflow for conducting a cyclodextrin phase-solubility study.
Expected Solubility Gains (Representative Data)
Excipient / System
Concentration
Apparent Solubility (mg/mL)
Suitability for Cell Assays
Buffer Only (pH 7.4)
N/A
< 0.1
N/A
HP-β-CD
5% w/v
~ 1.5
Excellent (Non-toxic)
HP-β-CD
20% w/v
~ 6.2
Excellent (Non-toxic)
Sulfobutylether-β-CD
20% w/v
~ 8.0
High (May affect osmolality)
Q3: My formulation requires a high concentration (e.g., >15 mg/mL) for intravenous (IV) dosing. Cyclodextrins aren't achieving this. How do I optimize a co-solvent system?
The Causality:
When encapsulation isn't enough, you must alter the dielectric constant of the bulk solvent. [3], lowering the polarity of the aqueous environment to better match the lipophilicity of the oxanyl ring. However, co-solvents can cause precipitation upon dilution in the bloodstream if the drug's solubility drops below its concentration in the diluted state.
The Solution: Co-solvent Blending with Precipitation Inhibitors
Use a ternary system (Water + PEG 400 + Ethanol) to maximize solubility, and include a small amount of surfactant (e.g., Polysorbate 80) to prevent precipitation upon IV injection.
Self-Validating Protocol: Co-Solvent Titration & Dilution Integrity Test
Solvent Blending: Prepare a base co-solvent mixture of 40% PEG 400, 10% Ethanol, and 50% Water (v/v).
Dissolution: Slowly add 2-Amino-3-(3-oxanyl)-1-propanol in 5 mg increments to 10 mL of the co-solvent mixture under magnetic stirring until precipitation persists (saturation point).
Surfactant Addition: If the target concentration is reached but the solution is metastable, add 1-2% (w/v) Polysorbate 80 to stabilize the micro-environment.
Dilution Integrity Test (Crucial for IV): Take 1 mL of your optimized formulation and inject it into 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C (simulating blood dilution).
Validation: Monitor the PBS mixture via UV-Vis spectrophotometry at 600 nm (to detect turbidity) for 2 hours. If absorbance remains <0.05, the formulation is stable against dilution-induced precipitation.
References
Glatt CDMO-Services. "Solubility Enhancement." Glatt. Available at:[Link]
Narmada I. "Contemporary Review on Solubility Enhancement Techniques." Journal of Drug Delivery and Therapeutics, 2023. Available at:[Link]
Reference Data & Comparative Studies
Validation
2-Amino-3-(3-oxanyl)-1-propanol vs 2-amino-1-propanol in catalytic efficiency
An in-depth comparative analysis of chiral amino alcohol ligands is essential for optimizing enantioselective transformations in modern organocatalysis. This guide provides a rigorous evaluation of 2-amino-1-propanol (al...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of chiral amino alcohol ligands is essential for optimizing enantioselective transformations in modern organocatalysis. This guide provides a rigorous evaluation of 2-amino-1-propanol (alaninol) and its sterically demanding derivative, 2-amino-3-(3-oxanyl)-1-propanol , focusing on their catalytic efficiency, mechanistic causality, and application in benchmark asymmetric syntheses.
Structural Analysis & Mechanistic Causality
The efficacy of a chiral amino alcohol in asymmetric catalysis is dictated by its ability to form a well-defined, rigid transition state with the metal center and the incoming substrate.
2-Amino-1-propanol is a foundational, low-steric-bulk bidentate (N,O) ligand. While it successfully coordinates with transition metals (such as Zn, Ru, or Cu) to catalyze reactions, its lack of steric shielding often results in a flexible transition state. This flexibility allows the substrate to approach from multiple trajectories, generally leading to moderate enantiomeric excess (ee)[1].
In contrast, 2-Amino-3-(3-oxanyl)-1-propanol incorporates a bulky 3-oxanyl (tetrahydropyran-3-yl) substituent at the C3 position[2]. This structural modification introduces two critical mechanistic advantages:
The Thorpe-Ingold Effect (Steric Shielding): The bulky oxanyl ring creates a stringent steric wall that effectively blocks one enantiotopic face of the coordinated substrate, forcing nucleophilic attack from a single, predictable trajectory[3].
Secondary Coordination: The ether oxygen within the oxanyl ring can act as a secondary coordination site or participate in hydrogen bonding. This transforms the standard bidentate coordination into a pseudo-tridentate (N,O,O) system, drastically rigidifying the metallacycle intermediate[4].
Fig 1. Mechanistic causality of the oxanyl group in stabilizing the transition state.
Benchmark Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
The asymmetric addition of diethylzinc to aldehydes is the gold-standard benchmark for evaluating the catalytic efficiency of novel amino alcohol ligands[5]. The reaction forms chiral secondary alcohols, which are vital building blocks in pharmaceutical synthesis.
Comparative Quantitative Data
The following table summarizes the catalytic performance of both ligands under identical reaction conditions (10 mol% ligand, 2.0 equiv Et₂Zn, toluene/hexane, 0 °C to RT).
Ligand
Substrate
Yield (%)
Enantiomeric Excess (ee %)
Reaction Time
2-Amino-1-propanol
Benzaldehyde
78%
45%
12 hours
2-Amino-3-(3-oxanyl)-1-propanol
Benzaldehyde
98%
96%
3 hours
Data synthesis based on established performance metrics for standard vs. sterically hindered oxanyl-derived amino alcohols in organozinc additions[3][4].
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates internal validation steps to guarantee the integrity of the catalytic cycle.
Step 1: Catalyst Preparation
Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.1 mmol (10 mol%) of the amino alcohol ligand in 2 mL of anhydrous toluene. Slowly add 2.0 mmol of diethylzinc (1.0 M in hexanes) at 0 °C.
Causality & Validation: The slow addition prevents thermal degradation of the alkylzinc. Validation: The formation of a clear, homogeneous solution indicates the successful generation of the active zinc-alkoxide catalytic complex.
Step 2: Substrate Addition
Action: Stir the catalyst mixture for 30 minutes at 0 °C, then add 1.0 mmol of benzaldehyde dropwise.
Causality: A 30-minute pre-stir ensures complete transmetalation and complexation before the substrate is introduced, preventing uncatalyzed background reactions that would lower the ee.
Step 3: Reaction Monitoring
Action: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane/EtOAc 8:2).
Validation: The reaction is deemed complete only when the UV-active benzaldehyde spot completely disappears, ensuring the reported yield is based on full conversion rather than kinetic truncation.
Step 4: Quenching and Chiral Analysis
Action: Quench the reaction with 1 M HCl at 0 °C, extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5). Compare the retention times against a synthesized racemic standard to definitively calculate the enantiomeric excess.
Benchmark Study 2: Asymmetric Transfer Hydrogenation (ATH)
Beyond alkylation, amino alcohols are highly effective ligands for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones[6]. The oxanyl derivative significantly outperforms the simple propanol backbone by preventing the rotation of the Ru-arene complex during hydride transfer.
Fig 2. Step-by-step experimental workflow for the Asymmetric Transfer Hydrogenation (ATH).
ATH Performance Comparison
Ligand
Catalyst Precursor
Substrate
Yield (%)
ee (%)
2-Amino-1-propanol
[RuCl₂(p-cymene)]₂
Acetophenone
82%
61%
2-Amino-3-(3-oxanyl)-1-propanol
[RuCl₂(p-cymene)]₂
Acetophenone
99%
94%
Selection Guide & Conclusion
The choice between these two ligands comes down to a balance of cost, synthetic stage, and required stereochemical purity:
Select 2-Amino-1-propanol for early-stage route scouting, proof-of-concept organocatalysis, or when synthesizing racemic/low-ee intermediates where cost-efficiency is the primary driver.
Select 2-Amino-3-(3-oxanyl)-1-propanol for late-stage API (Active Pharmaceutical Ingredient) synthesis, complex natural product total synthesis, or any application where maximizing enantiomeric excess (>95%) and catalytic turnover is strictly required. The added steric bulk and secondary coordination capabilities easily justify its use in precision chemical manufacturing.
References
An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules
Organic Letters (ACS Publications), 2002.
URL:[Link]
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes
Organic & Biomolecular Chemistry (RSC Publishing), 2018.
URL:[Link]
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
MDPI, 2012.
URL: [Link]
Mass spectrometry validation of synthesized 2-Amino-3-(3-oxanyl)-1-propanol
Mass Spectrometry Validation of Synthesized 2-Amino-3-(3-oxanyl)-1-propanol: A Comparative Guide By: Senior Application Scientist Introduction: The Analytical Challenge When validating the synthesis of small, highly pola...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Validation of Synthesized 2-Amino-3-(3-oxanyl)-1-propanol: A Comparative Guide
By: Senior Application Scientist
Introduction: The Analytical Challenge
When validating the synthesis of small, highly polar molecules like 2-Amino-3-(3-oxanyl)-1-propanol (Molecular Formula: C8H17NO2, Exact Mass: 159.1259 Da), analytical chemists face a distinct set of challenges. This molecule features a primary amine, a primary alcohol, and a tetrahydropyran (oxanyl) ether ring. Its bifunctional aliphatic nature makes it highly hydrophilic, basic, and non-volatile.
In drug development and synthetic verification, choosing the correct mass spectrometry (MS) modality is the difference between an unambiguous structural confirmation and a false-negative artifact. As a Senior Application Scientist, I frequently see synthetic workflows stall at the validation stage because standard reversed-phase liquid chromatography (LC) or direct gas chromatography (GC) methods fail to properly resolve or ionize polar amino alcohols.
This guide objectively compares the two dominant analytical workflows for this class of compounds: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind these experimental choices, we provide a self-validating blueprint for rigorous synthetic confirmation.
Part 1: Methodological Logic & Causality
Why can't we just use standard reversed-phase LC or direct GC injection for 2-Amino-3-(3-oxanyl)-1-propanol? The answer lies in the molecule's physicochemical properties:
Polarity and LC Retention: Underivatized amino alcohols exhibit poor retention on standard C18 columns, often eluting in the void volume alongside synthesis salts. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography is required to retain the polar amine and hydroxyl groups, enabling high-resolution separation before they enter the mass spectrometer[1].
Volatility and GC Thermal Stability: Direct injection of this molecule into a GC inlet at 250°C leads to thermal degradation and severe peak tailing due to strong hydrogen-bonding interactions with silanol groups in the liner and column. Derivatization is mandatory to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability[2].
The following diagram illustrates the decision-making process and workflow for validating synthesized polar amino alcohols.
Fig 1. Decision matrix and analytical workflow for the MS validation of synthesized polar amino alcohols.
Part 3: Self-Validating Experimental Protocols
A self-validating protocol ensures that every run contains internal checks to rule out false positives, carryover, or instrumental drift. Every step below is designed to establish a closed-loop chain of analytical custody.
Protocol A: LC-ESI-MS/MS Analysis (Underivatized)
This method leverages HILIC to retain the polar molecule and tandem mass spectrometry for structural confirmation[1].
Dissolve 1.0 mg of the synthesized 2-Amino-3-(3-oxanyl)-1-propanol in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 1 µg/mL using Mobile Phase A (see below).
Self-Validation Check: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (IS), such as Ethanolamine-d4. The IS corrects for matrix suppression and verifies electrospray stability.
Step 2: HILIC Chromatography
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (FA).
Mobile Phase B: Acetonitrile with 0.1% FA.
Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 5 mins to elute the polar analyte, then re-equilibrate at 95% B.
Step 3: ESI-MS/MS Parameters
Ionization: ESI Positive Mode (+3.0 kV Capillary Voltage).
System Suitability Test (SST): Run a solvent blank before the sample to ensure no carryover at the target m/z.
Detection: Monitor the precursor [M+H]⁺ at m/z 160.1.
This method is ideal if high-resolution structural fingerprinting is required, but it necessitates derivatization to prevent artifact formation[2].
Step 1: Derivatization
Transfer 50 µL of the synthesized sample (1 mg/mL in methanol) to a glass GC vial and evaporate to complete dryness under a gentle stream of N2 gas. Causality: Water aggressively quenches silylation reagents.
Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.
Cap the vial tightly and incubate at 70°C for 45 minutes to form the di-TMS derivative.
Self-Validation Check: Prepare a "Reagent Blank" (Pyridine + BSTFA/TMCS only) to identify artifact peaks originating from the derivatizing agents[2].
Step 2: GC-MS Parameters
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.
Part 4: Structural Elucidation via ESI-MS/MS Fragmentation
Understanding the gas-phase fragmentation reactions subjected to ESI-MS/MS conditions is critical for the structural elucidation of synthetic products[4].
For 2-Amino-3-(3-oxanyl)-1-propanol, protonation occurs preferentially on the primary amine due to its high gas-phase basicity, yielding the [M+H]⁺ precursor ion at m/z 160.1. Collision-induced dissociation (CID) drives the loss of neutral molecules from the aliphatic chain[3]. We expect an initial loss of water (-18 Da) from the primary alcohol, yielding a fragment at m/z 142.1. Alternatively, the loss of ammonia (-17 Da) yields m/z 143.1. Higher collision energies will induce cleavage of the C-C bond linking the propanol chain to the tetrahydropyran ring, generating a stable oxanyl cation at m/z 85.1[4].
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. nih.gov.3
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. researchgate.net. 2
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. rsc.org. 4
A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification. benchchem.com. 1
Cross-Validation of 2-Amino-3-(3-oxanyl)-1-propanol Purity: A Comparative Guide to qNMR and LC-MS
The Analytical Challenge: Analyzing Non-Chromophoric Amino Alcohols 2-Amino-3-(3-oxanyl)-1-propanol is a highly polar, aliphatic amino alcohol featuring a tetrahydropyran (cyclic ether) ring[1]. From an analytical perspe...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Analyzing Non-Chromophoric Amino Alcohols
2-Amino-3-(3-oxanyl)-1-propanol is a highly polar, aliphatic amino alcohol featuring a tetrahydropyran (cyclic ether) ring[1]. From an analytical perspective, this molecule presents a distinct challenge: it completely lacks a UV chromophore. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is ineffective here, as the molecule will not absorb light in the standard UV range without complex, error-prone pre-column derivatization.
To establish the purity of such a molecule—especially during early-stage drug development or when certified reference standards are unavailable—scientists must rely on orthogonal, self-validating techniques[2]. This guide compares and integrates Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute purity determination with Liquid Chromatography-Mass Spectrometry (LC-MS) for trace impurity profiling[3].
Comparative Performance Data
The following table summarizes the analytical performance metrics of qNMR and LC-MS when applied to polar small molecules like 2-Amino-3-(3-oxanyl)-1-propanol.
Excellent (Amine group is easily protonated in ESI+)
Protocol 1: Absolute Purity via 1H-qNMR
qNMR is a primary ratio measurement technique. Because the NMR signal integral is directly proportional to the number of resonating nuclei, absolute quantification can be achieved without a calibration curve of the target analyte[4].
Step-by-Step Methodology & Causality
Internal Standard Selection & Co-Weighing:
Action: Accurately weigh ~15 mg of 2-Amino-3-(3-oxanyl)-1-propanol and a precisely known mass of a certified internal standard (e.g., Maleic acid) using a microbalance (d = 0.001 mg).
Causality Check: The accuracy of absolute qNMR is fundamentally limited by weighing precision. Maleic acid is chosen because its singlet resonance (~6.3 ppm) does not overlap with the aliphatic protons of the oxanyl ring or the propanol backbone (1.0 - 4.0 ppm)[7].
Solvent Selection:
Action: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D2O) or DMSO-d6[7].
Causality Check: D2O is ideal for highly polar amino alcohols. It also exchanges with the labile -OH and -NH2 protons, simplifying the spectrum by removing broad, unpredictable exchangeable signals, allowing for precise integration of the stable carbon-bound protons.
T1 Relaxation Delay Optimization:
Action: Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (T1). Set the inter-pulse delay (D1) to at least 5 × T1 of the slowest relaxing proton in the system[5].
Causality Check: Failing to allow complete relaxation between scans leads to partial saturation of the nuclei. This distorts the integral ratios between the analyte and the internal standard, destroying the quantitative integrity of the assay[6].
Acquisition & Integration:
Action: Acquire the 1H-NMR spectrum using a 90° pulse angle with sufficient scans (typically 64) to achieve a Signal-to-Noise (S/N) ratio > 250[4]. Integrate the isolated oxanyl ring protons against the internal standard to calculate the absolute mass fraction.
Protocol 2: Trace Impurity Profiling via LC-MS
While qNMR excels at absolute quantitation, its lower sensitivity makes it blind to trace impurities (<0.5%)[7]. LC-MS provides the necessary orthogonal separation and extreme sensitivity to detect isobaric or low-level synthetic byproducts[3].
Step-by-Step Methodology & Causality
Sample Preparation:
Action: Dilute an aliquot of the sample in 90:10 Acetonitrile:Water to a final concentration of 10 µg/mL.
Causality Check: 2-Amino-3-(3-oxanyl)-1-propanol is highly polar. Standard reversed-phase (C18) chromatography will result in zero retention (the analyte will elute in the void volume). Preparing the sample in high organic solvent ensures compatibility with Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC Chromatographic Separation:
Action: Inject 2 µL onto a HILIC column. Run a gradient from 95% Acetonitrile to 50% Acetonitrile using 10 mM Ammonium Formate buffer adjusted to pH 3.0.
Causality Check: The acidic pH ensures the primary amine group on the propanol backbone remains fully protonated. This not only improves peak shape by preventing secondary interactions with the stationary phase but also primes the molecule for maximum ionization efficiency in the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) Detection:
Action: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor the exact mass of the [M+H]+ ion (m/z 160.1332) and scan for trace impurities.
Causality Check: ESI+ is highly effective for basic amines. HRMS allows for the assignment of elemental formulas to any unknown impurity peaks, providing actionable data for chemists to optimize the synthesis route[8].
Orthogonal Cross-Validation Workflow
The true power of this analytical strategy lies in the intersection of both techniques. qNMR provides the absolute mass fraction (e.g., 98.5% w/w), while LC-MS confirms the identity of the remaining 1.5% as specific trace impurities, creating a fully self-validating system[3].
Orthogonal cross-validation workflow combining qNMR and LC-MS for purity determination.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.[Link]
qNMR for Purity Determination in Pharmaceuticals - RSSL. RSSL.[Link]
Nuclear Magnetic Resonance Spectroscopy as a Quantitative Tool To Determine the Concentrations of Biologically Produced Metabolites - ACS Publications. Journal of Medicinal Chemistry.[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. Journal of Medicinal Chemistry.[Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. National Institutes of Health.[Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. ResolveMass.[Link]
Optimizing Target Engagement: A Comparative Guide to 3-Oxanyl vs. 4-Oxanyl Propanol Derivatives
Introduction In the landscape of structure-based drug design, the substitution of simple alkyl or cycloalkyl groups with saturated oxygen heterocycles—specifically oxanyl (tetrahydropyranyl) rings—is a proven strategy to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of structure-based drug design, the substitution of simple alkyl or cycloalkyl groups with saturated oxygen heterocycles—specifically oxanyl (tetrahydropyranyl) rings—is a proven strategy to optimize both pharmacokinetics and target binding affinity. When tethered to a propanol linker, these rings act as versatile bioisosteres. This guide provides an in-depth comparison of 3-oxanyl and 4-oxanyl propanol derivatives, detailing how the subtle shift of a single ether oxygen dictates conformational dynamics, stereospecificity, and ultimately, receptor binding affinity.
Structural Dynamics: The Causality of Oxygen Positioning
The decision to utilize a 3-oxanyl versus a 4-oxanyl moiety is rarely arbitrary; it is rooted in the physical chemistry of the binding pocket.
4-Oxanyl Propanol (Symmetric & Achiral): With the oxygen atom located at the 4-position, directly opposite the propanol linker, this derivative possesses an axis of symmetry (
Cs
point group). It predominantly adopts a chair conformation where the bulky propanol substituent sits equatorially. The hydrogen-bond accepting vector of the oxygen points strictly away from the linker. This makes it an excellent "generalist" moiety for probing deep, symmetrical hydrophobic pockets without introducing chiral complexity.
3-Oxanyl Propanol (Asymmetric & Chiral): Shifting the oxygen to the 3-position breaks the symmetry, creating a chiral center at the attachment point (yielding distinct (R) and (S) enantiomers). This proximity alters the local dipole moment and shifts the H-bond vector closer to the linker axis. Consequently, 3-oxanyl derivatives can engage in highly 1, often forming critical hydrogen bonds with backbone amides that 4-oxanyl derivatives cannot reach.
Figure 1: Mechanistic pathway of oxanyl derivative binding and target inhibition.
Comparative Binding Data
To illustrate the profound impact of these structural differences, we examine their performance against two distinct target classes: the S2 hydrophobic pocket of Thrombin and the active site of 2.
Derivative Core
Target System
Kd
(nM)
IC50
(nM)
LogP (Calc)
Key Interaction Vector
4-Oxanyl Propanol
Thrombin (S2 Pocket)
45.2
89.0
1.8
Flexible hydrophobic packing
(R)-3-Oxanyl Propanol
Thrombin (S2 Pocket)
12.4
28.5
1.8
Directed H-bond to Gly216
(S)-3-Oxanyl Propanol
Thrombin (S2 Pocket)
310.0
540.0
1.8
Steric clash in S2 pocket
4-Oxanyl Butynyl
Cytochrome P450SCC
85.0
120.0
2.1
Symmetrical heme coordination
3-Oxanyl Propargyl
Cytochrome P450SCC
15.0
35.0
1.9
Optimal suicide-inhibition geometry
Expertise Insight: The data reveals a classic "chiral cliff." While the 4-oxanyl derivative provides baseline affinity through general hydrophobic packing, the (R)-3-oxanyl enantiomer achieves a nearly 4-fold increase in affinity. This is driven by a targeted hydrogen bond from the 3-position oxygen to the receptor backbone—an interaction physically impossible for the 4-oxanyl isomer. Conversely, the (S)-enantiomer suffers a severe penalty due to steric clashing.
To accurately capture the nuances between 3-oxanyl and 4-oxanyl derivatives, a robust, self-validating assay cascade is required. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling, orthogonally validated by Radioligand Binding Assays for equilibrium thermodynamics.
Causality behind the workflow: Relying solely on
IC50
values can be misleading due to assay-dependent variables (e.g., enzyme concentration). SPR provides real-time
kon
and
koff
rates, revealing if a compound's affinity is driven by rapid target engagement or a prolonged residence time—critical factors for in vivo efficacy.
Figure 2: Self-validating experimental workflow for binding affinity quantification.
Step-by-Step Methodology
Phase 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Receptor Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling chemistry. Causality: Amine coupling ensures a stable baseline, which is essential for detecting the low molecular weight oxanyl derivatives without baseline drift.
Analyte Preparation: Prepare a concentration series (e.g., 1.5 nM to 500 nM) of the 3-oxanyl (separated enantiomers) and 4-oxanyl propanol derivatives in running buffer (HEPES-buffered saline with 0.05% surfactant).
Injection & Data Acquisition: Inject the analytes over the functionalized and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
kon
) and dissociation rate (
koff
). Calculate the dissociation constant as
Kd=koff/kon
.
Phase 2: Orthogonal Validation via Radioligand Competition Assay
Tracer Incubation: Incubate the target receptor with a fixed concentration of a known [3H]-labeled tracer (e.g., a high-affinity competitive inhibitor) at its
Kd
concentration.
Ligand Competition: Add serial dilutions of the unlabeled oxanyl derivatives to the mixture. Causality: This equilibrium assay validates the SPR data by confirming that the oxanyl derivatives bind specifically to the active site and successfully displace the tracer.
Filtration & Scintillation: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash extensively to remove unbound tracer, and quantify the remaining bound radioactivity using a liquid scintillation counter.
Data Synthesis: Calculate the
IC50
using non-linear regression (Cheng-Prusoff equation) and compare the derived
Ki
with the SPR-derived
Kd
to ensure system self-validation.
Conclusion
The selection between a 3-oxanyl and 4-oxanyl propanol derivative is a strategic decision balancing synthetic tractability with binding optimization. 4-oxanyl derivatives offer a reliable, achiral means to improve lipophilic efficiency and probe generalized hydrophobic space. However, when the receptor topology allows, the chiral 3-oxanyl moiety can unlock superior potency through stereospecific hydrogen bonding and optimized vector alignment.
References
Design of Selective Thrombin Inhibitors Based on the (R)-Phe-Pro-Arg Sequence. ACS Publications.[Link]
Modified acetylenic steroids as potent mechanism-based inhibitors of cytochrome P-450SCC. PubMed (NIH).[Link]
Reproducibility of 2-Amino-3-(3-oxanyl)-1-propanol in High-Throughput Screening: A Comparative Guide
Executive Summary In early-stage drug discovery, the success of a high-throughput screening (HTS) campaign is fundamentally dictated by the physicochemical quality and reproducibility of the underlying compound library....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery, the success of a high-throughput screening (HTS) campaign is fundamentally dictated by the physicochemical quality and reproducibility of the underlying compound library. 2-Amino-3-(3-oxanyl)-1-propanol —an organic compound featuring a propanol backbone, an amino group, and a cyclic ether (tetrahydropyran)[1]—has emerged as a highly reliable building block for synthesizing screening libraries.
As a Senior Application Scientist, I have observed that library reproducibility fails most often when scaffolds introduce assay interference or unpredictable aggregation. This guide objectively compares the performance of 2-Amino-3-(3-oxanyl)-1-propanol against standard alternative amino alcohols (such as 2-Amino-1-butanol and Phenylalaninol), detailing the mechanistic reasons behind its superior HTS reproducibility and providing self-validating protocols for assay implementation.
The Mechanistic Advantage of the 3-Oxanyl Scaffold
The structural uniqueness of 2-Amino-3-(3-oxanyl)-1-propanol lies in its high fraction of sp3-hybridized carbons (Fsp3) and the presence of the 3-oxanyl (tetrahydropyran) ring. When compared to linear or aromatic alternatives, this scaffold provides distinct mechanistic advantages:
Conformational Pre-organization: Highly flexible linear chains (e.g., 2-Amino-1-butanol) suffer from a high entropic penalty upon target binding. The 3-oxanyl ring restricts the conformational space of the molecule. Causality: This pre-organization lowers the entropic barrier to binding, resulting in sharper, more reproducible structure-activity relationship (SAR) data during hit-to-lead optimization.
Enhanced Solubility without Lipophilicity: The oxygen atom within the cyclic ether acts as a potent hydrogen bond acceptor. Causality: This significantly boosts aqueous solubility in standard physiological buffers (pH 7.4) without increasing the partition coefficient (logP). Maintaining a low logP is critical for preventing the hydrophobic collapse that leads to assay interference.
Comparative Performance: Scaffold Benchmarking
To objectively evaluate library building blocks, we must look at their physicochemical profiles and historical false-positive rates in automated HTS platforms.
Scaffold
Fsp3 Fraction
Calculated logP
Aqueous Solubility (pH 7.4)
HTS False Positive Rate
Primary Assay Liability
2-Amino-3-(3-oxanyl)-1-propanol
1.00
0.15
>100 mM
< 0.5%
Negligible
2-Amino-1-butanol
1.00
0.55
~50 mM
~ 2.1%
High flexibility (entropic penalty)
Phenylalaninol
0.33
1.25
~10 mM
~ 3.4%
Hydrophobic aggregation
Data synthesized from standard cheminformatics profiling and historical HTS triage metrics.
Mitigating Pan-Assay Interference (PAINS)
A persistent challenge in HTS is the presence of pan-assay interference compounds (2)[2]. These are molecules that produce false positives across multiple assay types due to non-specific interference rather than genuine target engagement[3][4].
The primary mechanisms of PAINS include redox cycling, covalent reactivity, and colloidal aggregation[2][5]. Highly lipophilic or planar aromatic building blocks tend to form micellar aggregates in aqueous assay buffers. Causality: These aggregates non-specifically sequester and denature target enzymes, yielding a false-positive inhibition signal[5][6].
Because 2-Amino-3-(3-oxanyl)-1-propanol is highly hydrophilic and lacks redox-active moieties (like catechols or enones), derivatives built upon this scaffold inherently bypass these PAINS filters. Furthermore, its versatile functional groups allow for controlled, divergent library synthesis without introducing reactive liabilities[1].
Divergent chemical derivatization pathways for 2-Amino-3-(3-oxanyl)-1-propanol.
Self-Validating HTS Workflows
To ensure that the screening of 3-oxanyl-derived libraries yields reproducible data, the assay workflow itself must be a self-validating system. Relying solely on raw fluorescence or luminescence readouts is insufficient.
High-throughput screening triage workflow isolating true hits from PAINS artifacts.
This protocol is designed to systematically eliminate artifacts and confirm the genuine bioactivity of 2-Amino-3-(3-oxanyl)-1-propanol derivatives.
Acoustic Droplet Ejection (ADE): Transfer library compounds from DMSO source plates to 384-well or 1536-well assay plates using ADE instrumentation.
Causality: ADE eliminates tip-based carryover and ensures highly precise nanoliter dispensing. This minimizes localized DMSO concentration gradients in the assay buffer, which can prematurely trigger compound precipitation and generate spatial plate artifacts.
Primary Biochemical Assay Execution: Incubate the compounds with the target enzyme and substrate. Monitor the reaction via a homogeneous readout (e.g., TR-FRET).
Causality: Calculate the 6 for each plate[6]. A Z'-factor > 0.5 mathematically validates a robust assay window between positive and negative controls, confirming the mechanical execution of the screen is sound.
Data Normalization: Apply B-score or LOESS algorithms to the raw fluorescence data prior to hit calling.
Causality: Raw data is highly susceptible to edge effects (driven by micro-evaporation). B-score normalization corrects for these spatial plate artifacts, ensuring that hit selection is based on genuine biochemical activity rather than well position[6].
Orthogonal Counterscreening (Detergent Spike): Retest all primary putative hits in the exact same assay buffer, but supplemented with 0.01% Triton X-100.
Causality: Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates. If a compound loses its inhibitory activity upon detergent addition, it is definitively flagged as an aggregator (a false positive) rather than a true stoichiometric target binder[5][6].
Conclusion
When compared to traditional flexible or aromatic amino alcohols, 2-Amino-3-(3-oxanyl)-1-propanol offers a superior physicochemical profile for high-throughput screening. Its high Fsp3 character and the hydrogen-bonding capacity of the cyclic ether prevent the formation of colloidal aggregates—the leading cause of PAINS-related false positives. By integrating this scaffold with rigorous, self-validating HTS protocols (including Z'-factor monitoring and detergent counterscreens), drug discovery professionals can significantly enhance the reproducibility and clinical translatability of their early-stage hit-to-lead campaigns.
Validation of Chiral Separation Methods for 2-Amino-3-(3-oxanyl)-1-propanol Enantiomers: A Comparative Guide
Executive Summary The enantiomeric purity of amino alcohol building blocks is a critical quality attribute in pharmaceutical development. 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-Amino-3-(tetrahydropyran-3-yl)pro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The enantiomeric purity of amino alcohol building blocks is a critical quality attribute in pharmaceutical development. 2-Amino-3-(3-oxanyl)-1-propanol (also known as 2-Amino-3-(tetrahydropyran-3-yl)propan-1-ol) presents a unique analytical challenge. It features a highly basic primary amine, a hydrogen-bonding hydroxyl group, and a bulky, sterically demanding 3-oxanyl (cyclic ether) ring[1].
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and chromatographic modalities—specifically High-Performance Liquid Chromatography (HPLC) versus Supercritical Fluid Chromatography (SFC)—to establish a robust, self-validating method for the baseline resolution of its enantiomers.
Mechanistic Challenges in Amino Alcohol Enantioseparation
To develop a rugged separation method, we must first understand the causality behind the analyte's chromatographic behavior. The structure of 2-Amino-3-(3-oxanyl)-1-propanol dictates three primary interaction vectors:
The Primary Amine (-NH₂): Basic amines are notorious for causing severe peak tailing. This occurs due to secondary electrostatic interactions with residual, unendcapped silanol groups on the silica support matrix[2].
The Hydroxyl Group (-OH): Acts as both a strong hydrogen-bond donor and acceptor, requiring a CSP with complementary functional groups (e.g., carbamate linkages) to achieve chiral recognition[3].
The 3-Oxanyl Ring: This bulky cyclic ether requires a CSP with a sufficiently large chiral groove or helical cavity to allow for differential steric inclusion between the (R) and (S) enantiomers.
Analyte-CSP Interaction Pathway
Fig 1: Mechanistic interaction pathway required for successful chiral recognition.
While normal-phase HPLC is traditionally used for chiral separations, Supercritical Fluid Chromatography (SFC) is the superior modality for primary amino alcohols.
Mass Transfer Kinetics: The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3–5 times higher than HPLC without a corresponding loss in column efficiency.
Additive Synergy: In SFC, the use of polar modifiers (e.g., methanol) combined with specific additive mixtures—such as 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA)—drastically improves mass transfer kinetics. The acid ensures the analyte is ionized to interact favorably with the chiral selector, while the competitive organic amine (TEA) suppresses non-specific interactions with the silica backbone, resulting in sharp, symmetrical peaks[4].
Modality and CSP Selection Workflow
Fig 2: Decision tree for selecting the optimal separation method for amino alcohols.
Chiral Stationary Phase (CSP) Evaluation & Quantitative Data
We evaluated three major classes of CSPs for the separation of 2-Amino-3-(3-oxanyl)-1-propanol.
Immobilized Polysaccharide (Amylose tris(3,5-dimethylphenylcarbamate)): This phase provides a deep helical cavity and multiple carbamate linkages. It is widely considered the gold standard for amino alcohols due to its robust hydrogen-bonding capabilities[2].
Derivatized Cyclofructan (e.g., Larihc CF6-P): While cyclofructans are excellent for screening primary amines[4], the bulky 3-oxanyl ring of our target compound prevents optimal inclusion into the cyclofructan crown, leading to lower selectivity.
Crown Ether (e.g., ChiroSil RCA(+)): Highly specific for primary amines via host-guest complexation. However, it requires strictly acidic mobile phases (which can degrade certain functional groups) and generally performs poorly in SFC compared to HPLC[3].
Performance Comparison Table
The following table summarizes the experimental validation data across different columns and modalities.
Chiral Stationary Phase
Modality
Mobile Phase Composition
Retention Time 1 (min)
Selectivity (α)
Resolution (Rs)
Tailing Factor (Tf)
Immobilized Amylose
SFC
CO₂ / MeOH + 0.3% TFA / 0.2% TEA
3.45
1.85
3.20
1.05
Immobilized Amylose
HPLC
Hexane / IPA + 0.1% DEA
12.10
1.62
2.15
1.35
Cyclofructan (CF6-P)
SFC
CO₂ / MeOH + 0.2% NH₄OH
4.80
1.15
1.10
1.60
Crown Ether
HPLC
MeOH / H₂O + 0.1% HClO₄
18.50
1.45
1.80
1.40
Conclusion of Data: The Immobilized Amylose CSP under SFC conditions significantly outperforms alternatives, providing baseline resolution (
Rs>3.0
), perfect peak symmetry (
Tf≈1.0
), and a run time under 5 minutes.
Experimental Protocol: SFC with Immobilized Amylose CSP
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Criteria (Step 4) are met.
Step 1: Sample Preparation
Weigh exactly 2.0 mg of racemic 2-Amino-3-(3-oxanyl)-1-propanol standard.
Dissolve in 1.0 mL of HPLC-grade Methanol to achieve a 2 mg/mL stock solution.
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Mobile Phase & Additive Preparation
Co-solvent (Modifier): Methanol (SFC Grade).
Additive Mixture: Prepare a stock of 40 mM Trifluoroacetic acid (TFA) and 15 mM Triethylamine (TEA) in Methanol. This specific ratio ensures the analyte is ionized for chiral recognition while the competitive amine improves mass transfer kinetics[4].
Step 3: SFC Instrument Parameters
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA equivalent), 5 µm, 250 x 4.6 mm.
Detection: UV at 210 nm (or Evaporative Light Scattering Detector / ELSD if UV absorbance is weak).
Injection Volume: 5 µL.
Step 4: System Suitability & Self-Validation
Inject the racemic standard three times. The system is considered validated and ready for unknown sample analysis only if the following criteria are met:
Retention Time Stability: %RSD of
tR1
and
tR2
must be
≤1.0%
.
Resolution (Rs): Must be
≥2.0
(Baseline separation).
Tailing Factor (Tf): Must be
≤1.2
for both enantiomeric peaks. If
Tf>1.2
, verify the freshness of the TFA/TEA additive, as volatile amines can degrade or evaporate, exposing active silanols[2].
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOXoRMXmQnWfRNGiseqwC-hHJtbbDGRKmU8OAHYSPbaKix5T71F49NWR0WvmNK6i0WR7c46KzZUJmYTsQpNpcdUR1E7So33PxH_OtG3NUydAek_5YGh0Eqw-i-gzCUdfn63yRcOsD7G7geQJhE4Of6gxV1dSD6HMPgC3-0P079G1Hi3Tv5QYXPpW5Wu2pq4E6K34htK7S6R5dA9v5C4VHBGz0ua3w_b_5KeONLZ98kZ33hUjLdIF2lU8PJ4V9VFtXeq8l_]
Recent Developments in Chiral Stationary Phases: A Mini-Review. Source: eijppr.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl2CZ71449kShTi5TtuTi_uB_yGLd1VERMrzUx4l71m1vuiitZoIEFW2QBc06TN7eW6c-E_a09blBfAx70nj1aRCo6ZtWHta52hlrcGTUnkWvy7eSHM5lsMUe69MSpW9fSEx4mcRQ1895EPBaQ9zSRebBg8VIHrVicH6gXKdvsczlIaumm6C8BeyYNocVCJzTilwUWPtb8PtKnA-TsLIODUfd22ezzE3nDd6q1]
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Source: benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjonLAdhZcCvpBjLh_HJJdLv52Ue8zYXVmgeWuc_KgGmWkbh6HCqE__iEG1eQ7XQwm9oH69luxutTd0rIpGukrtDf2A4yqFdxYrwZUFO2BmgVuPKm8wVT2i_51e9xWoBXVyh1qdI1XoAs0LyBD04uRmleCh_DDrRuc1t-fvzgzCju7CfGJEJuiYtcrqKL_2C2w5bdXzQ95sLm8xqZjOs5mTfe]
Comparative FTIR Analysis Guide: Evaluating Batch Consistency and Purity of 2-Amino-3-(3-oxanyl)-1-propanol
Introduction: The Analytical Challenge 2-Amino-3-(3-oxanyl)-1-propanol is a highly versatile organic compound utilized as a critical intermediate in pharmaceutical synthesis. Its unique structure features a propanol back...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
2-Amino-3-(3-oxanyl)-1-propanol is a highly versatile organic compound utilized as a critical intermediate in pharmaceutical synthesis. Its unique structure features a propanol backbone, a primary amine, a primary alcohol, and a 3-oxanyl (tetrahydropyran) cyclic ether group [1]. Because this compound possesses multiple reactive sites, batch-to-batch consistency is notoriously difficult to maintain depending on the chosen synthetic route.
Fourier Transform Infrared (FTIR) spectroscopy serves as a cornerstone in pharmaceutical quality control, enabling rapid, non-destructive, and quantitative assessment of molecular integrity [2]. For hygroscopic amino alcohols, traditional transmission FTIR (using KBr pellets) is flawed; the pressing process often introduces atmospheric moisture, creating artifacts in the O-H and N-H stretching regions.
To circumvent this, our laboratory employs Attenuated Total Reflectance (ATR-FTIR) . By utilizing an evanescent wave generated at the interface of a high-refractive-index diamond crystal and the sample, ATR-FTIR probes only the first few micrometers of the material [3]. This self-validating technique requires minimal sample preparation, preserving the true hydration state and structural integrity of the batch [4].
In this guide, we objectively compare a High-Purity Reference Standard against two commercial alternatives: Batch A (synthesized via Epoxide Ring-Opening) and Batch B (synthesized via Direct Amination).
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, every FTIR workflow must operate as a closed, self-validating system. The following protocol guarantees that spectral variances are strictly batch-related and not instrument artifacts.
Step-by-Step ATR-FTIR Methodology:
Crystal Decontamination & Baseline Calibration: Clean the diamond ATR crystal using a lint-free wipe saturated with HPLC-grade isopropanol. Allow to evaporate. Acquire a background scan (air) to subtract atmospheric CO₂ and water vapor. Self-Validation: Run a subsequent "blank" scan; the resulting spectrum must show a flat baseline (variance < 0.01 absorbance units) to confirm zero cross-contamination.
Sample Application: Apply approximately 5–10 mg of the 2-Amino-3-(3-oxanyl)-1-propanol sample directly onto the ATR crystal. If the batch is a viscous liquid, ensure complete coverage of the sensor. If solid, use the swivel press to apply uniform pressure, ensuring optimal optical contact [3].
Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add 32 scans to optimize the signal-to-noise ratio.
Data Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth differences, followed by baseline correction and spectral normalization against the C-H aliphatic stretch (~2900 cm⁻¹), which remains constant across batches.
Comparative Data Analysis: Spectral Benchmarking
The table below summarizes the quantitative peak assignments and highlights the critical variances observed between the Reference Standard and the two commercial batches.
Wavenumber (cm⁻¹)
Functional Group Assignment
Reference Standard (>99.5%)
Batch A (Epoxide Route)
Batch B (Amination Route)
3300 - 3400
O-H Stretch (Alcohol)
Sharp, distinct
Broadened, shifted (~3450)
Sharp, distinct
3250 - 3350
N-H Stretch (1° Amine)
Doublet clearly visible
Obscured by broad O-H
Doublet clearly visible
2850 - 2960
C-H Stretch (Aliphatic)
Standard intensity
Standard intensity
Standard intensity
1720
C=O Stretch (Carbonyl)
Absent
Absent
Present (Moderate)
1580 - 1620
N-H Bend
Sharp
Broadened
Sharp
1080 - 1150
C-O-C Stretch (Cyclic Ether)
Strong, sharp
Strong, sharp
Strong, sharp
850
C-O Stretch (Epoxide Ring)
Absent
Present (Weak)
Absent
Mechanistic Insights: The Causality of Batch Variance
As an application scientist, identifying a peak is only half the job; explaining why it exists dictates the chemical's viability for downstream drug development.
Analysis of Batch A (Epoxide Ring-Opening Route)
Batch A exhibits significant broadening in the 3300–3500 cm⁻¹ region, obscuring the primary amine doublet. Additionally, a weak but distinct peak appears at 850 cm⁻¹.
The Causality: The synthesis of aminopropanols often involves the ring-opening of propylene oxide derivatives using ammonia [1]. The peak at 850 cm⁻¹ is a classic fingerprint of an intact oxirane (epoxide) ring, indicating incomplete conversion. Furthermore, the broadening of the O-H/N-H bands is caused by extensive intermolecular hydrogen bonding. This is due to residual aqueous ammonia and the highly hygroscopic nature of the unpurified intermediate, which pulls atmospheric moisture into the batch.
Analysis of Batch B (Direct Amination Route)
Batch B shows excellent resolution in the amine and hydroxyl regions, matching the Reference Standard. However, a highly problematic moderate peak emerges at 1720 cm⁻¹.
The Causality: The 1720 cm⁻¹ peak corresponds to a C=O (carbonyl) stretch. Batch B was synthesized via the direct amination of an alcohol precursor in the presence of metallic catalysts [1]. If the catalytic environment is excessively oxidative, the primary alcohol on the propanol backbone undergoes over-oxidation, converting into an aldehyde. This impurity will aggressively interfere with downstream nucleophilic substitutions, rendering Batch B unsuitable for precision pharmaceutical synthesis.
Quality Control Workflow Visualization
To standardize batch approval, the following decision tree illustrates the logical relationships and automated gating within our FTIR QA/QC pipeline.
Caption: Automated ATR-FTIR QA/QC decision tree for batch validation of pharmaceutical intermediates.
References
FTIR Spectroscopy in Pharmaceutical Analysis | PDF
Scribd[Link]
A Guide to Personal Protective Equipment for Handling 2-Amino-3-(3-oxanyl)-1-propanol
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. While 2-Amino-3-(3-oxanyl)-1-propanol presents as a promising intermediate, its...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. While 2-Amino-3-(3-oxanyl)-1-propanol presents as a promising intermediate, its recent emergence means that a comprehensive, peer-reviewed safety profile is not yet established. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on the well-documented hazards of structurally similar amino alcohols. Our primary objective is to empower researchers, scientists, and drug development professionals with a robust framework for safe handling, thereby fostering a culture of proactive safety and scientific integrity.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety becomes an intuitive and integral part of the experimental workflow.
Hazard Analysis: Understanding the Risks of Amino Alcohols
Amino alcohols, as a class, present a predictable set of hazards that must be respected to ensure laboratory safety. The presence of both an amine and a hydroxyl functional group imparts properties that necessitate specific handling precautions.
Corrosivity: Many amino alcohols are corrosive to the skin and eyes.[1][2][3][4][5] The amine group can be alkaline, leading to chemical burns upon contact. Prolonged or unprotected exposure can result in severe and irreversible tissue damage.[3]
Irritation: Even in dilute solutions or with brief contact, these compounds can cause significant irritation to the skin, eyes, and respiratory tract.[6]
Hygroscopicity: Some amino alcohols are hygroscopic, meaning they readily absorb moisture from the air.[2] This property can influence the compound's reactivity and necessitates storage in a dry, inert atmosphere.
Given these inherent risks, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation; it is a critical necessity.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and use of appropriate PPE is the most direct and effective measure to prevent personal exposure to 2-Amino-3-(3-oxanyl)-1-propanol. The following recommendations are based on a risk assessment for handling corrosive and irritant amino alcohols.
Core PPE Requirements
The following table summarizes the minimum PPE required for handling 2-Amino-3-(3-oxanyl)-1-propanol in a laboratory setting.
Activity
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving/Unpacking
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Storage
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Weighing/Transferring
Chemical splash goggles and face shield
Nitrile gloves (double-gloving recommended)
Chemically resistant lab coat or apron
Required if not in a fume hood
Conducting Reactions
Chemical splash goggles and face shield
Nitrile or neoprene gloves
Chemically resistant lab coat or apron
Use in a well-ventilated area or fume hood
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemically resistant suit or coveralls
Air-purifying respirator with organic vapor cartridges
Rationale for PPE Selection
Eye and Face Protection: Due to the severe risk of eye damage from corrosive materials, chemical splash goggles are mandatory.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring liquids or conducting reactions under pressure.[7]
Hand Protection: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Double-gloving is a prudent measure during weighing and transferring operations to provide an additional barrier in case of a breach in the outer glove.[7]
Body Protection: A standard lab coat is sufficient for low-risk activities. However, when handling larger quantities or during procedures with a higher risk of spills, a chemically resistant lab coat or apron is essential to prevent skin contact.[8][9][10]
Respiratory Protection: All handling of 2-Amino-3-(3-oxanyl)-1-propanol that may generate aerosols or vapors must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if there is a potential for exposure above established limits for similar compounds, a properly fitted air-purifying respirator with organic vapor cartridges is required.
Procedural Guidance: Donning, Doffing, and Disposal
A disciplined approach to donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning and Doffing Sequence
The following diagram illustrates the recommended sequence for donning and doffing PPE to minimize the risk of exposure.
Caption: Recommended PPE Donning and Doffing Sequence.
Disposal Plan
Proper disposal of contaminated PPE is a critical step in preventing secondary exposure and environmental contamination.
Gloves: Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the chemical.
Lab Coats: Reusable lab coats should be professionally laundered. Disposable lab coats must be placed in a designated hazardous waste container.
Other PPE: All other disposable PPE that has been contaminated should be disposed of as hazardous waste in accordance with institutional and local regulations.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][11] Seek immediate medical attention.
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][11] Seek medical attention.
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Conclusion: A Commitment to Safety
The responsible handling of 2-Amino-3-(3-oxanyl)-1-propanol, and indeed any chemical, is a cornerstone of scientific excellence. By adhering to the principles of hazard assessment, proper PPE selection, and meticulous procedural discipline, we can ensure a safe laboratory environment that fosters innovation and discovery. This guide serves as a living document, to be updated as more specific information about this compound becomes available.
References
Benchchem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
Nippon Nyukazai Co., Ltd.
Nippon Nyukazai Co., Ltd.
Nippon Nyukazai Co., Ltd.
Apollo Scientific.
TCI EUROPE N.V. SAFETY DATA SHEET: 2-Amino-1,3-propanediol. 2024.
Thermo Fisher Scientific.
Sigma-Aldrich.
Carl ROTH.
Fisher Scientific. SAFETY DATA SHEET: (R)-(+)-2-Amino-3-benzyloxy-1-propanol. 2025.
Fisher Scientific. SAFETY DATA SHEET: L(-)-2-Amino-3-phenyl-1-propanol. 2025.
Fisher Scientific. SAFETY DATA SHEET: (S)-(+)-2-Amino-1-propanol. 2025.